Tubulin polymerization-IN-14
Description
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Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
5-[1-[2-chloro-6-(methylamino)-4-pyridinyl]ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H15ClN2O2/c1-9(10-4-5-13(20-3)12(19)6-10)11-7-14(16)18-15(8-11)17-2/h4-8,19H,1H2,2-3H3,(H,17,18) |
InChI Key |
UFIULXZVOMUUBC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=C1)C(=C)C2=CC(=C(C=C2)OC)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Synthesis and Discovery of Tubulin Polymerization-IN-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-14, also identified as Compound 20a, is a potent small molecule inhibitor of tubulin polymerization. This document provides a comprehensive technical overview of its synthesis, discovery, and mechanism of action. It is designed to serve as a detailed resource for researchers in oncology, medicinal chemistry, and drug development. The guide outlines the synthetic pathway, presents key quantitative data in a structured format, details the experimental protocols for its biological evaluation, and illustrates the associated cellular signaling pathways and experimental workflows.
Discovery and Mechanism of Action
This compound was identified through a focused drug discovery program aimed at developing novel anti-cancer agents that target microtubule dynamics. It is a potent inhibitor of tubulin polymerization with an IC50 of 3.15 μM.[1] The compound binds to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells.[1] Furthermore, this compound has demonstrated significant anti-vascular and in vivo anti-tumor activities.[1]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (μM) | Binding Site | Reference |
| This compound | 3.15 | Colchicine | [1] |
Table 2: Anti-proliferative Activity (IC50 in μM)
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.010 ± 0.001 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.019 ± 0.002 | [1] |
| HCT-8 | Ileocecal Adenocarcinoma | 0.021 ± 0.003 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.020 ± 0.001 | [1] |
| HFL-1 | Normal Human Lung Fibroblast | 0.118 ± 0.007 | [1] |
Table 3: Cell Cycle Arrest in K562 Cells (48h treatment)
| Concentration (nM) | % Cells in G2/M Phase | Reference |
| 5 | 9.40 | [1] |
| 10 | 11.54 | [1] |
| 20 | 15.28 | [1] |
Table 4: Induction of Apoptosis in K562 Cells (48h treatment)
| Concentration (nM) | % Apoptotic Cells (Early + Late) | Reference |
| Control | 3.25 | [1] |
| 5 | 10.46 | [1] |
| 10 | 48.55 | [1] |
| 20 | 62.26 | [1] |
Table 5: In Vivo Antitumor Activity (H22 Allograft Mouse Model)
| Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| 30 | 68.7 | [1] |
Synthesis of this compound
The synthesis of this compound (Compound 20a) is based on the research published by Shuai W, et al. in the European Journal of Medicinal Chemistry (2020). The key steps are outlined below.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol (General Outline)
-
Step 1: Synthesis of 4-Chloro-N-methylpyridin-2-amine (Intermediate A) To a solution of 2-amino-4-chloropyridine in an appropriate solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added. The mixture is stirred at room temperature, followed by the addition of methyl iodide. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified using standard techniques like column chromatography.
-
Step 2: Synthesis of the vinyl boronic ester or stannane (B1208499) derivative of protected vanillin (Intermediate B) The phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) is first protected using a suitable protecting group. The protected vanillin then undergoes a reaction, such as a Wittig reaction, to introduce the vinyl group. This is followed by conversion to a boronic ester or stannane for subsequent coupling reactions.
-
Step 3: Coupling Reaction and Deprotection Intermediate A and Intermediate B are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The resulting protected final product is then subjected to a deprotection step to remove the protecting group from the phenolic hydroxyl, yielding this compound. The final compound is purified by column chromatography or recrystallization.
Experimental Protocols for Biological Assays
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.
Caption: Workflow for the in vitro tubulin polymerization assay.
-
Protocol:
-
A solution of purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a 96-well plate at various concentrations.
-
The tubulin solution is added to the wells to initiate polymerization.
-
The plate is incubated at 37°C, and the change in absorbance at 340 nm is measured over time using a plate reader.
-
The rate and extent of polymerization are calculated from the absorbance curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
-
Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
-
Protocol:
-
K562 cells are treated with different concentrations of the compound for 48 hours.
-
The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay detects and quantifies apoptotic cells.
-
Protocol:
-
K562 cells are treated with the compound for 48 hours.
-
The cells are harvested and washed with PBS.
-
The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence.
-
Signaling Pathway
The primary mechanism of action of this compound involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. Its potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, combined with its significant in vivo efficacy, makes it a valuable lead compound for further drug development. This technical guide provides a comprehensive resource for researchers interested in the synthesis, biological evaluation, and mechanism of this compound.
References
"Tubulin polymerization-IN-14" mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of the Tubulin Polymerization Inhibitor, Compound A14
Disclaimer: The user query referenced "Tubulin polymerization-IN-14". Extensive research has revealed that this is likely a misnomer for Compound A14 , a novel p-nitrobenzene derivative identified as a potent tubulin inhibitor. This guide will focus on the scientifically documented mechanism of action of Compound A14.
Executive Summary
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature makes them a key target for anticancer therapeutics. Agents that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptosis. Compound A14 is a novel synthetic small molecule designed as a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. This technical guide delineates the core mechanism of action of Compound A14, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and the workflows used to characterize it.
Core Mechanism of Action
Compound A14 exerts its biological effects by directly interfering with microtubule dynamics. The primary mechanism involves the inhibition of tubulin polymerization. By binding to the colchicine-binding site on the β-tubulin subunit, Compound A14 prevents the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule formation leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.
Key mechanistic features include:
-
Direct Tubulin Binding: Molecular docking studies indicate that Compound A14 forms stable interactions within the colchicine-binding pocket of β-tubulin through hydrogen bonds and hydrophobic interactions.
-
Inhibition of Polymerization: In vitro assays demonstrate that Compound A14 effectively inhibits the polymerization of purified tubulin.
-
Cellular Effects: In cancer cell lines, treatment with Compound A14 leads to a significant reduction in microtubule density. This disruption of the microtubule network triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately induces apoptosis.
Quantitative Data
The biological activity of Compound A14 has been quantified through various assays. The following table summarizes the key quantitative data, with the lead compound IMB5046 provided for comparison.
| Compound | Metric | Value | Cell Line(s) | Reference |
| A14 | IC50 | 0.14 µM | HeLa, SGC-7901, and MCF-7 | [1] |
| IMB5046 | IC50 | 0.17 µM | HeLa, SGC-7901, and MCF-7 | [1] |
Experimental Protocols
The characterization of Compound A14's mechanism of action relies on several key experimental protocols.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.
Methodology:
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and the test compound (Compound A14).
-
Procedure:
-
Tubulin is reconstituted in polymerization buffer on ice.
-
GTP is added to the tubulin solution.
-
The tubulin solution is transferred to a pre-warmed 96-well plate.
-
Compound A14 or a vehicle control (DMSO) is added to the wells.
-
The plate is immediately placed in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
The absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter) is monitored over time (e.g., for 60 minutes) at regular intervals.
-
-
Data Analysis: The change in absorbance/fluorescence over time is plotted. Inhibition of polymerization is observed as a decrease in the rate and extent of the signal increase compared to the vehicle control.
Cell Viability Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50%.
Principle: The MTT or MTS assay is commonly used, where a tetrazolium salt is reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Compound A14 for a specified period (e.g., 48-72 hours).
-
MTT/MTS Addition: The MTT or MTS reagent is added to each well and incubated for 2-4 hours.
-
Signal Measurement: A solubilizing agent is added (for MTT), and the absorbance is read at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Principle: DNA content varies depending on the cell cycle phase. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore proportional to their DNA content and can be measured by flow cytometry.
Methodology:
-
Cell Treatment: Cells are treated with Compound A14 or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
Signaling Pathway of Compound A14
Caption: Mechanism of action of Compound A14.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for a tubulin polymerization assay.
References
An In-Depth Technical Guide to the Tubulin Binding Site of Tubulin Polymerization-IN-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of Tubulin Polymerization-IN-14, a potent inhibitor of tubulin polymerization. This document details its known binding site on the tubulin heterodimer, presents available quantitative data on its biological activity, and outlines detailed experimental protocols for characterizing its interaction with tubulin. Due to the limited availability of specific structural and kinetic data for this compound, this guide supplements known information with established methodologies and data from well-characterized colchicine (B1669291) binding site inhibitors to provide a thorough understanding of its mechanism of action.
Introduction: The Role of Tubulin in Cellular Dynamics and Cancer Therapy
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to numerous cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their physiological roles. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can arrest cells in mitosis, leading to apoptosis. These agents are broadly classified based on their binding site on the tubulin dimer, with the three primary sites being the taxane, vinca (B1221190) alkaloid, and colchicine binding sites.
This compound (also known as Compound 20a) is a small molecule inhibitor that has demonstrated significant anti-vascular and anticancer activities. It functions by inhibiting tubulin polymerization, thereby disrupting microtubule formation and inducing apoptosis in cancer cells. This guide focuses on the specific binding interactions of this compound with tubulin.
The Binding Site of this compound on Tubulin
This compound has been identified as an inhibitor that binds to the colchicine binding site on the β-tubulin subunit[1]. This binding pocket is located at the interface between the α- and β-tubulin monomers within the heterodimer. Ligands that bind to this site physically obstruct the conformational changes required for tubulin dimers to polymerize into microtubules.
While a co-crystal structure of this compound with tubulin is not publicly available, the interactions of other well-characterized ligands with the colchicine binding site provide a model for its potential binding mode. Key amino acid residues frequently involved in ligand binding at this site include those in the T7 loop of α-tubulin and the T5 loop, H7 helix, and H8 helix of β-tubulin. The binding is typically stabilized by a network of hydrophobic interactions and hydrogen bonds.
Quantitative Data for this compound
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Tubulin Polymerization) | 3.15 µM | Purified tubulin | [1] |
Table 2: Cellular Effects of this compound
| Effect | Concentration Range | Cell Line | Duration of Treatment | Reference |
| Inhibition of Cancer Cell Growth | 0-1 µM | - | 72 hours | [1] |
| G2/M Phase Cell Cycle Arrest | 5-20 nM | K562 | 48 hours | [1] |
| Induction of Apoptosis | 5-20 nM | K562 | 48 hours | [1] |
| Inhibition of Cell Migration | 5-20 nM | HUVECs | 24 hours | [1] |
| Inhibition of Capillary-like Tubule Formation | 5-20 nM | HUVECs | 24 hours | [1] |
Experimental Protocols for Characterizing the Binding Site
To definitively characterize the binding of an inhibitor like this compound to the colchicine site, a series of biochemical and cellular assays are employed. The following are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization is monitored by the increase in fluorescence of a reporter dye that preferentially binds to microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare a 1 mM stock solution of DAPI (4',6-diamidino-2-phenylindole) in water.
-
Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
-
Assay Procedure:
-
In a 96-well black plate, add serial dilutions of this compound to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only vehicle control and a positive control (e.g., colchicine).
-
Add DAPI to each well to a final concentration of 10 µM.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
Structure-activity relationship of "Tubulin polymerization-IN-14"
An in-depth analysis of the structure-activity relationship (SAR) for "Tubulin polymerization-IN-14" is not feasible at this time due to a lack of publicly available scientific literature and experimental data specifically detailing this compound. Searches for "this compound" and its associated SAR studies have not yielded the specific, quantitative data required for a comprehensive technical guide.
General principles of SAR for tubulin polymerization inhibitors often revolve around modifications to specific chemical moieties that interact with the colchicine, vinca, or taxane (B156437) binding sites on tubulin. These modifications can influence binding affinity, cellular permeability, and metabolic stability, thereby altering the compound's potency as a tubulin polymerization inhibitor.
To facilitate future research and provide a framework for when data on "this compound" becomes available, this guide outlines the typical methodologies and data presentation formats used in the study of tubulin polymerization inhibitors.
Hypothetical Data Presentation
Should quantitative data for "this compound" and its analogs become available, it would be structured as follows for clear comparison.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Modification | IC₅₀ (µM) |
| This compound | Parent Compound | [Data Not Available] |
| Analog 1A | [Modification A] | [Data Not Available] |
| Analog 1B | [Modification B] | [Data Not Available] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | HeLa | [Data Not Available] |
| This compound | MCF-7 | [Data Not Available] |
| Analog 1A | HeLa | [Data Not Available] |
| Analog 1A | MCF-7 | [Data Not Available] |
Standard Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of tubulin polymerization inhibitors.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagents and Materials:
-
Tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Test Compound (in DMSO)
-
Glycerol
-
Microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
A solution of tubulin in General Tubulin Buffer is prepared to a final concentration of 3.0 mg/ml.
-
The test compound is serially diluted in General Tubulin Buffer.
-
In a 96-well plate, the tubulin solution is mixed with the test compound dilutions and GTP (final concentration 1 mM).
-
The plate is incubated at 37°C, and the absorbance at 340 nm is measured every minute for 60 minutes.
-
The increase in absorbance, which corresponds to tubulin polymerization, is plotted against time.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test Compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
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The plate is incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a wavelength of 570 nm.
-
The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.
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Illustrative Diagrams
The following diagrams illustrate common workflows and pathways relevant to the study of tubulin polymerization inhibitors.
An In-depth Technical Guide to Tubulin Polymerization-IN-14: A Colchicine Site Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulin Polymerization-IN-14 is a potent, small-molecule inhibitor of tubulin polymerization that exerts its anticancer and anti-vascular activities by binding to the colchicine (B1669291) site on β-tubulin. This binding event disrupts microtubule dynamics, leading to a cascade of cellular events culminating in mitotic arrest and apoptosis. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and microtubule-targeting agents.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. Its core mechanism involves direct binding to the colchicine binding pocket on β-tubulin, a subunit of the αβ-tubulin heterodimer. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics has profound consequences for cellular function, particularly during cell division.
The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a critical apparatus for the segregation of chromosomes during mitosis. This disruption activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, in cancer cells. Furthermore, by affecting the cytoskeleton of endothelial cells, this compound exhibits anti-vascular effects, hindering the formation of new blood vessels that are crucial for tumor growth and metastasis.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and efficacy in various preclinical models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Conditions |
| Tubulin Polymerization IC50 | 3.15 µM[1] | Cell-free | Not specified |
| Antiproliferative IC50 | 0.01 ± 0.001 µM[1] | K562 (human chronic myelogenous leukemia) | 72 hours |
| Cytotoxicity IC50 | 0.019 ± 0.002 µM[1] | HepG2 (human liver cancer) | Not specified |
| Cytotoxicity IC50 | 0.021 ± 0.003 µM[1] | HCT-8 (human colon cancer) | Not specified |
| Cytotoxicity IC50 | 0.02 ± 0.001 µM[1] | MDA-MB-231 (human breast cancer) | Not specified |
| Cytotoxicity IC50 | 0.118 ± 0.007 µM[1] | HFL-1 (human fetal lung fibroblast) | Not specified |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Liver Tumor Allograft Mouse Model | 15 and 30 mg/kg | Intravenous (i.v.), daily for 21 days | 68.7% at 30 mg/kg[1] | [1] |
Table 3: Cellular Effects of this compound on K562 Cells
| Effect | Concentration | Time | Result |
| Cell Cycle Arrest | 5, 10, and 20 nM | 48 hours | 9.40%, 11.54%, and 15.28% of cells arrested at G2/M phase, respectively.[1] |
| Apoptosis | 5, 10, and 20 nM | 48 hours | 10.46%, 48.55%, and 62.26% total apoptotic cells, respectively (compared to 3.25% in control).[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Apoptosis Induction
This compound, by inhibiting tubulin polymerization, induces mitotic arrest, which in turn activates the intrinsic (mitochondrial) pathway of apoptosis. This involves the collapse of the mitochondrial membrane potential and subsequent activation of a caspase cascade.
Caption: Apoptosis signaling pathway induced by this compound.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a tubulin polymerization inhibitor like this compound.
Caption: Experimental workflow for characterizing a novel tubulin polymerization inhibitor.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize tubulin polymerization inhibitors. Note: These are generalized methods and may require optimization for specific cell lines and experimental conditions.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
Objective: To measure the inhibitory effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. # BK011P)
-
Purified tubulin protein
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GTP solution
-
Polymerization buffer
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Fluorescent reporter
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This compound
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Positive control (e.g., colchicine)
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Negative control (e.g., DMSO)
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96-well black microplate
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Fluorescence plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP and a fluorescent reporter.
-
Add varying concentrations of this compound, positive control, or negative control to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes at an excitation wavelength of ~355 nm and an emission wavelength of ~450 nm.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of this compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Annexin V-FITC
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with different concentrations of this compound for the desired duration (e.g., 48 hours).
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Immunofluorescence Staining of Microtubule Network
Objective: To visualize the disruptive effect of this compound on the cellular microtubule network.
Materials:
-
Adherent cancer cell line
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
Paraformaldehyde (PFA) solution
-
Triton X-100
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound for an appropriate time to observe microtubule disruption.
-
Fix the cells with PFA, followed by permeabilization with Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with the primary anti-tubulin antibody.
-
Wash and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize and capture images of the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells.
Conclusion
This compound is a promising preclinical candidate that demonstrates potent inhibition of tubulin polymerization and significant anticancer activity in vitro and in vivo. Its mechanism of action, centered on the disruption of microtubule dynamics via binding to the colchicine site, leads to G2/M cell cycle arrest and apoptosis. The quantitative data presented in this guide highlights its efficacy at nanomolar concentrations against various cancer cell lines and its ability to suppress tumor growth in an animal model. The detailed experimental protocols provide a framework for further investigation and characterization of this and similar compounds. This technical guide serves as a foundational resource for researchers aiming to advance the development of novel colchicine site inhibitors for cancer therapy.
References
In Vitro Characterization of Tubulin Polymerization-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Tubulin polymerization-IN-14, a potent inhibitor of tubulin polymerization with significant anti-vascular and anticancer properties. This document outlines the key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the associated cellular signaling pathways and experimental workflows.
Core Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Conditions |
| IC50 (Tubulin Polymerization Inhibition) | 3.15 μM | - | - |
| Cancer Cell Growth Inhibition | 0 - 1 μM | Various Cancer Cells | 72 hours |
| Cell Cycle Arrest (G2/M Phase) | 5 - 20 nM | K562 | 48 hours |
| Induction of Apoptosis | 5 - 20 nM | K562 | 48 hours |
| Inhibition of Wound Closure | 5 - 20 nM | HUVECs | 24 hours |
| Inhibition of Capillary-like Tube Formation | 5 - 20 nM | HUVECs | 24 hours |
Table 2: Efficacy of this compound in Inducing Apoptosis in K562 Cells [1]
| Concentration | Percentage of Apoptotic Cells (Early + Late) |
| Control | 3.25% |
| 5 nM | 10.46% |
| 10 nM | 48.55% |
| 20 nM | 62.26% |
Table 3: Efficacy of this compound in Wound Healing Assay with HUVECs [1]
| Concentration | Wound Area Closure |
| Control | 100% (assumed) |
| 5 nM | 67.6% |
| 10 nM | 55.3% |
| 20 nM | 49.2% |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the in vitro characterization of this compound.
Fluorescence-Based Tubulin Polymerization Assay
This assay quantitatively measures the effect of this compound on the in vitro assembly of microtubules.
Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter molecule, such as DAPI, which preferentially binds to polymerized microtubules.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin to a final concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in the assay buffer.
-
Prepare a GTP stock solution (100 mM).
-
Prepare a DAPI solution (or other suitable fluorescent reporter) at the desired concentration.
-
-
Reaction Setup:
-
In a 384-well black wall microplate, add the test compound (this compound), a positive control (e.g., Nocodazole), a negative control (e.g., Paclitaxel), and a vehicle control (DMSO).
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP (final concentration 1 mM), and DAPI (final concentration ~6.3 µM). A polymerization enhancer like 10% glycerol (B35011) can be included.
-
-
Measurement:
-
Initiate polymerization by transferring the reaction mixture to the microplate pre-warmed to 37°C.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~450 nm emission for DAPI) at regular intervals (e.g., every 60 seconds) for a duration of 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity against time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 value for this compound by plotting the inhibition of tubulin polymerization against the compound concentration.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat K562 cells with different concentrations of this compound (5-20 nM) for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This assay quantifies the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat K562 cells with various concentrations of this compound (5-20 nM) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the migration of endothelial cells.
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound (5-20 nM).
-
Imaging: Capture images of the wound at time 0 and after 24 hours of incubation.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure for each condition.
Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will form three-dimensional, tube-like structures, mimicking a late stage of angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound (5-20 nM).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced apoptosis and G2/M arrest, as well as a typical experimental workflow for its in vitro characterization.
Caption: Proposed signaling pathway for G2/M arrest and apoptosis.
Caption: In vitro characterization workflow.
References
The Effect of Tubulin Polymerization-IN-14 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-14, a potent inhibitor of tubulin polymerization. It details the compound's mechanism of action, its effects on microtubule dynamics, and its downstream cellular consequences, including cell cycle arrest and apoptosis. This document synthesizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and development of this and similar compounds.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of assembly (polymerization) and disassembly (depolymerization) is critical for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules makes them a key target for anticancer drug development. Compounds that interfere with microtubule dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.
This compound is a small molecule inhibitor that has demonstrated significant anti-proliferative and anti-vascular activities. It functions by binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization. This guide provides an in-depth analysis of its effects on microtubule dynamics and its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its biological effects by directly interfering with microtubule dynamics. The core of its mechanism involves:
-
Binding to the Colchicine Site: It binds to the colchicine binding pocket on the β-tubulin subunit. This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.
-
Inhibition of Tubulin Polymerization: By preventing the incorporation of tubulin dimers into growing microtubule chains, this compound shifts the equilibrium towards microtubule depolymerization.
-
Disruption of Microtubule-Dependent Processes: The net result is a significant disruption of the microtubule network within the cell. This interference with microtubule dynamics has profound downstream consequences, including:
-
Mitotic Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often accompanied by a collapse of the mitochondrial membrane potential.
-
Quantitative Data
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its activity across various assays.
Table 1: In Vitro Activity
| Parameter | Value |
| Tubulin Polymerization IC50 | 3.15 µM |
Table 2: Cellular Activity
| Assay | Cell Line | Concentration | Effect |
| Cell Growth Inhibition | Cancer Cells | 0 - 1 µM (72 h) | Inhibition of cell growth |
| Cell Cycle Arrest | K562 | 5 - 20 nM (48 h) | G2/M phase arrest |
| Apoptosis Induction | K562 | 5 nM (48 h) | 10.46% apoptotic cells |
| 10 nM (48 h) | 48.55% apoptotic cells | ||
| 20 nM (48 h) | 62.26% apoptotic cells | ||
| Wound Closure Inhibition | HUVECs | 5 nM (24 h) | 67.6% wound closure |
| 10 nM (24 h) | 55.3% wound closure | ||
| 20 nM (24 h) | 49.2% wound closure |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific needs of the researcher.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound (stock solution in DMSO)
-
Paclitaxel (B517696) (positive control for polymerization enhancement)
-
Colchicine (positive control for polymerization inhibition)
-
Pre-chilled 96-well microplates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw purified tubulin on ice.
-
Prepare the complete Tubulin Polymerization Buffer. Add glycerol to a final concentration of 10% (v/v) to enhance polymerization.
-
Prepare a 1 mM working solution of GTP in Tubulin Polymerization Buffer.
-
Prepare serial dilutions of this compound in Tubulin Polymerization Buffer. Also, prepare working solutions of paclitaxel (10 µM) and colchicine (10 µM) as controls. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
Tubulin solution (to a final concentration of 2-3 mg/mL)
-
Test compound (this compound or controls)
-
Tubulin Polymerization Buffer to the final volume.
-
-
-
Initiation and Measurement:
-
To initiate polymerization, add GTP to each well to a final concentration of 1 mM.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound and controls.
-
Determine the IC₅₀ value for this compound by fitting the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 nM) for the desired time (e.g., 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 5, 10, 20 nM) for the desired time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Adherent cell line (e.g., HUVECs)
-
Cell culture medium and supplements
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the cells with PBS to remove any detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing different concentrations of this compound (e.g., 5, 10, 20 nM).
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Proposed signaling pathway for this compound.
An In-depth Technical Guide on Tubulin Polymerization-IN-14 Induced G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin polymerization inhibitors are a critical class of anti-cancer agents that function by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to an arrest of the cell cycle, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of "Tubulin polymerization-IN-14," a potent inhibitor of tubulin polymerization. We will delve into its effects on cell cycle progression, the induction of apoptosis, and the underlying signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visual representations of the described mechanisms and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a small molecule inhibitor that targets tubulin, the protein subunit of microtubules. By binding to the colchicine (B1669291) binding site on tubulin, it prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics is the primary mechanism of its anti-cancer activity. Microtubules are crucial for the formation of the mitotic spindle, a cellular machine that segregates chromosomes during mitosis. Inhibition of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and other relevant tubulin inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Tubulin Polymerization) | - | 3.15 µM | [1] |
| Cell Growth Inhibition (72h) | Various Cancer Cells | 0-1 µM | [1] |
| G2/M Phase Arrest (48h) | K562 | 5-20 nM | [1] |
| Apoptosis Induction (48h) | K562 | 5-20 nM | [1] |
| Wound Closure Inhibition (24h) | HUVECs | 5-20 nM | [1] |
Table 2: Effect of this compound on Apoptosis in K562 Cells (48h)
| Concentration | Percentage of Apoptotic Cells (Early + Late) | Reference |
| Control | 3.25% | [1] |
| 5 nM | 10.46% | [1] |
| 10 nM | 48.55% | [1] |
| 20 nM | 62.26% | [1] |
Table 3: Effect of this compound on Wound Closure in HUVECs (24h)
| Concentration | Wound Area Closure | Reference |
| Control | 100% | [1] |
| 5 nM | 67.6% | [1] |
| 10 nM | 55.3% | [1] |
| 20 nM | 49.2% | [1] |
Signaling Pathways
G2/M Cell Cycle Arrest Pathway
The inhibition of tubulin polymerization by this compound leads to a cascade of events culminating in G2/M phase arrest. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), which prevents the cell from entering anaphase until all chromosomes are properly attached to the spindle. This prolonged arrest is often associated with the modulation of key cell cycle regulatory proteins. While specific data for this compound is limited, other tubulin inhibitors have been shown to alter the phosphorylation status of Cdk1 and affect the levels of Cyclin B1, key regulators of the G2/M transition.[3][4]
Caption: G2/M arrest induced by this compound.
Apoptosis Induction Pathway
Prolonged G2/M arrest induced by tubulin inhibitors often leads to apoptosis through the intrinsic (mitochondrial) pathway. This involves the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][5] Cytochrome c then activates a caspase cascade, leading to the execution of apoptosis. While the precise signaling for this compound is not fully elucidated, it is known to induce mitochondrial dysfunction.[1] Furthermore, some tubulin inhibitors can influence the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway.[6][7]
Caption: Apoptosis pathway initiated by G2/M arrest.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a tubulin solution in polymerization buffer containing GTP and glycerol.
-
Add the fluorescent reporter to the tubulin solution.
-
Dispense the tubulin solution into the wells of a 96-well plate.
-
Add the test compound, positive control, and negative control to the respective wells.
-
Incubate the plate at 37°C and monitor the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.[8]
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (if applicable).
-
Treat cells with different concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.[9][10]
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium
-
Test compound (this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[11][12]
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Conclusion
This compound is a potent inhibitor of tubulin polymerization that exhibits significant anti-cancer activity. Its mechanism of action involves the disruption of microtubule dynamics, leading to a robust G2/M cell cycle arrest and the induction of apoptosis. This technical guide provides a foundational understanding of its core mechanisms, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to explore its therapeutic potential in various cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule Regulation in Mitosis: Tubulin Phosphorylation by the Cyclin-dependent Kinase Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct interaction of Bcl-2 proteins with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Anti-Vascular Effects of Tubulin Polymerization-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-14, also identified as compound 20a in the isocombretapyridine series, is a potent small molecule inhibitor of tubulin polymerization.[1] It binds to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This compound has demonstrated significant anti-cancer and anti-vascular activities, making it a promising candidate for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the anti-vascular effects of this compound, including quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Anti-Proliferative and Anti-Vascular Activity
| Assay | Cell Line | Parameter | Value | Reference |
| Tubulin Polymerization | - | IC50 | 3.15 µM | [1] |
| Cancer Cell Growth | K562 | Apoptosis (48h) | 10.46% (5 nM), 48.55% (10 nM), 62.26% (20 nM) | [1] |
| Wound Healing Assay | HUVEC | Wound Closure (24h) | 67.6% (5 nM), 55.3% (10 nM), 49.2% (20 nM) | [1] |
| Tube Formation Assay | HUVEC | Capillary-like tubule formation | Concentration-dependent decrease (5-20 nM) | [1] |
Table 2: In Vivo Antitumor Efficacy
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Allograft Mouse Model | Liver Tumor | 15 and 30 mg/kg; i.v.; daily for 21 days | 68.7% decrease in tumor weight at 30 mg/kg | [1] |
Core Mechanism of Action
This compound functions as a microtubule-destabilizing agent. By binding to the colchicine site on tubulin, it inhibits the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network has profound effects on endothelial cells, which are critical for angiogenesis (the formation of new blood vessels). The key anti-vascular effects are mediated through:
-
Inhibition of Endothelial Cell Migration: Microtubule dynamics are essential for cell motility. By disrupting the microtubule cytoskeleton, this compound impairs the ability of endothelial cells to migrate, a crucial step in the formation of new blood vessels.
-
Disruption of Tube Formation: The formation of capillary-like structures by endothelial cells is a hallmark of angiogenesis. This process is dependent on the proper functioning of the cytoskeleton. This compound prevents endothelial cells from organizing into these tubular networks.
-
Induction of Apoptosis in Proliferating Endothelial Cells: Similar to its effect on cancer cells, by causing cell cycle arrest in the G2/M phase, the compound can induce apoptosis in rapidly dividing endothelial cells, further contributing to its anti-angiogenic effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The anti-vascular effects of this compound are a direct consequence of its primary mechanism of action: the inhibition of tubulin polymerization. This disruption of microtubule dynamics in endothelial cells interferes with downstream signaling cascades that are crucial for angiogenesis, such as those initiated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While the compound does not directly target VEGFR2, its effect on the cytoskeleton functionally inhibits the cellular processes stimulated by VEGFR2 activation.
References
Tubulin Polymerization-IN-14: A Technical Guide to its Chemical Properties, Stability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-14, also known as compound 20a, is a potent small molecule inhibitor of tubulin polymerization with significant anti-vascular and anticancer activities. By interacting with tubulin, a key component of the cytoskeleton, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Properties and Stability
This compound is a synthetic compound with the following chemical properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₅ClN₂O |
| Molecular Weight | 290.74 g/mol |
| IC₅₀ (Tubulin Polymerization) | 3.15 µM[1] |
Solubility:
| Solvent | Solubility |
| DMSO | Information not publicly available. Similar compounds are often soluble at ≥ 10 mg/mL. |
| Ethanol (B145695) | Information not publicly available. |
| Water | Information not publicly available. Likely insoluble. |
Stability and Storage:
Specific stability data for this compound is not publicly available. As a general guideline for similar small molecules, it is recommended to store the solid compound at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound exerts its biological effects by directly interfering with microtubule dynamics. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.
Binding to the Colchicine (B1669291) Site: this compound binds to the colchicine binding site on β-tubulin[1]. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.
Cellular Consequences: The disruption of microtubule dynamics triggers a cascade of cellular events:
-
G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[1].
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to the induction of programmed cell death (apoptosis)[1]. This is often accompanied by the collapse of the mitochondrial membrane potential.
Mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., Paclitaxel)
-
96-well clear-bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in tubulin polymerization buffer containing 1 mM GTP and 10% glycerol.
-
Add serial dilutions of this compound (and controls) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves. The IC₅₀ value can be calculated from the dose-response curve.
Experimental workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases by flow cytometry.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48 hours)[1].
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Experimental workflow for cell cycle analysis.
Apoptosis Assay
This assay detects and quantifies apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with various concentrations of this compound for a specified time (e.g., 48 hours)[1].
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
Experimental workflow for the apoptosis assay.
Wound Healing Assay
This assay assesses the effect of the compound on cell migration.
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Materials:
-
Endothelial cell line (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
Culture plates (e.g., 24-well)
-
Sterile pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow until they form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each condition.
Experimental workflow for the wound healing assay.
Conclusion
This compound is a promising anticancer agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides essential information on its chemical properties and biological activities, along with detailed protocols for its in vitro characterization. Further investigation into its solubility, stability, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
"Tubulin polymerization-IN-14" IC50 in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical process in cell division, making it a key target for the development of anticancer therapeutics. Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly proliferating cancer cells. Tubulin polymerization-IN-14, also identified as Compound 20a, is a potent inhibitor of tubulin polymerization that demonstrates significant anti-vascular and anticancer activities. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory concentrations in various cancer cell lines, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound (Compound 20a) in different cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | 0.01 ± 0.001 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.019 ± 0.002 | [1] |
| HCT-8 | Ileocecal Adenocarcinoma | 0.021 ± 0.003 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.02 ± 0.001 | [1] |
| HFL-1 | Normal Human Lung Fibroblast | 0.118 ± 0.007 | [1] |
| Biochemical Assay | Tubulin Polymerization | 3.15 | [1] |
Mechanism of Action
This compound functions as a microtubule-destabilizing agent by binding to the colchicine (B1669291) site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cancer cell death.
The key mechanistic steps are:
-
Binding to Tubulin: this compound binds to the colchicine binding pocket on tubulin dimers.
-
Inhibition of Polymerization: This binding prevents the incorporation of tubulin dimers into growing microtubules.
-
Microtubule Network Disruption: The lack of polymerization leads to the disassembly of the microtubule network.
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure crucial for chromosome segregation during cell division, activates the spindle assembly checkpoint. This results in the arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often accompanied by the collapse of the mitochondrial membrane potential.[1][2]
Signaling Pathway
References
Methodological & Application
In vitro tubulin polymerization assay protocol for "Tubulin polymerization-IN-14"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for microtubule formation, which plays a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Consequently, the disruption of tubulin dynamics is a well-established and effective strategy in cancer therapy. Tubulin polymerization-IN-14 is a potent, small-molecule inhibitor of tubulin polymerization with an IC50 of 3.15 μM.[1] This compound binds to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells, making it a compound of significant interest for oncological research and drug development.[1]
These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory activity of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound and control compounds on tubulin polymerization can be quantified and summarized for comparative analysis.
Table 1: In Vitro Tubulin Polymerization Inhibition Data
| Compound | Target | Assay Type | IC50 (µM) | Positive Control | Negative Control |
| This compound | Tubulin | Fluorescence-based | 3.15 | Colchicine | DMSO |
| Colchicine (Control) | Tubulin | Fluorescence-based | ~2-5 | - | DMSO |
| Paclitaxel (Control) | Polymerized Tubulin | Fluorescence-based | N/A (Enhancer) | - | DMSO |
Table 2: Cellular Effects of this compound
| Cell Line | Effect | Concentration Range | Duration |
| K562 | G2/M Phase Arrest | 5-20 nM | 48 h |
| K562 | Apoptosis Induction | 5-20 nM | 48 h |
| HUVEC | Anti-angiogenic | 5-20 nM | 24 h |
Experimental Protocols
A fluorescence-based in vitro tubulin polymerization assay is a sensitive and high-throughput method to determine the effect of compounds on tubulin assembly. This assay relies on the increased fluorescence of a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), upon binding to polymerized microtubules.[2][3]
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Tubulin Polymerization Assay Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5′-triphosphate (GTP) solution (10 mM)
-
Glycerol (B35011) (100%)
-
DAPI (10 mM stock in DMSO)
-
This compound
-
Colchicine (positive control for inhibition)
-
Paclitaxel (positive control for enhancement)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Black, opaque 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to a final concentration of 4 mg/mL in Tubulin Polymerization Assay Buffer.
-
Prepare a 2X tubulin polymerization reaction mix on ice by combining the tubulin solution, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and DAPI (to a final concentration of 6.3 µM).[1]
-
Prepare serial dilutions of this compound and control compounds in Tubulin Polymerization Assay Buffer at 10X the final desired concentration.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add 10 µL of the 10X compound dilutions (or DMSO for the negative control) to the wells of the 96-well plate.
-
To initiate the reaction, add 90 µL of the 2X tubulin polymerization reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.[2]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
The extent of inhibition is calculated by comparing the area under the curve (AUC) or the final fluorescence intensity of the compound-treated wells to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathway
Caption: Signaling pathway of this compound.
References
Measuring the Activity of Tubulin Polymerization-IN-14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for characterizing the biological activity of Tubulin polymerization-IN-14, a potent small molecule inhibitor of tubulin polymerization.[1] This compound binds to the colchicine (B1669291) site on tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] The following protocols describe robust cell-based assays to quantify the cytotoxic and antimitotic effects of this compound, essential for preclinical drug development and mechanistic studies. Methodologies for assessing cell viability (MTT assay), cell cycle progression (flow cytometry), and microtubule architecture (immunofluorescence microscopy) are presented.
Mechanism of Action
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant cycles of polymerization and depolymerization are fundamental for several cellular processes, most critically for the formation of the mitotic spindle during cell division.[2][3] this compound is a microtubule-destabilizing agent. By binding to the colchicine-binding site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.[2][4]
References
Protocol for measuring apoptosis induced by "Tubulin polymerization-IN-14"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring apoptosis induced by "Tubulin polymerization-IN-14," a potent inhibitor of tubulin polymerization. This document offers comprehensive methodologies for key assays, data presentation guidelines, and visual representations of the underlying molecular pathways and experimental procedures.
Introduction
Tubulin polymerization is a critical process for microtubule dynamics, which are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. "this compound" is a small molecule inhibitor that disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death. The precise quantification and characterization of apoptosis are crucial for evaluating the efficacy of such anti-cancer compounds.
Mechanism of Action
"this compound" exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization. This disruption of microtubule dynamics activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Prolonged activation of this checkpoint leads to mitotic arrest, a state where the cell is unable to proceed through cell division. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, culminating in cell death.
Data Presentation
The following tables summarize the quantitative data on the effects of tubulin polymerization inhibitors, including "this compound," on various cancer cell lines.
Table 1: IC50 Values of Tubulin Polymerization Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value (µM) |
| HeLa | Cervical Cancer | This compound | 3.15[1] |
| K562 | Chronic Myelogenous Leukemia | This compound | Not explicitly stated, but apoptosis is induced at 5-20 nM[1] |
| A549 | Lung Cancer | This compound | Not explicitly stated, but growth is inhibited at 0-1 µM[2] |
| H1299 | Lung Cancer | This compound | Not explicitly stated, but growth is inhibited at 0-1 µM[2] |
| H226 | Lung Cancer | This compound | Not explicitly stated, but growth is inhibited at 0-1 µM[2] |
| HT-29 | Colorectal Adenocarcinoma | OAT-449 (similar inhibitor) | 0.006 - 0.03[3][4] |
| SK-N-MC | Neuroepithelioma | OAT-449 (similar inhibitor) | 0.006 - 0.03[3][4] |
Table 2: Induction of Apoptosis by this compound in K562 Cells
| Concentration (nM) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 48 | - | - | 3.25 |
| 5 | 48 | 10.46 | (Not specified) | (Implied increase) |
| 10 | 48 | 48.55 | (Not specified) | (Implied increase) |
| 20 | 48 | 62.26 | (Not specified) | (Implied increase) |
Data extracted from MedchemExpress product information for this compound.
Experimental Protocols
Here, we provide detailed protocols for three key assays to measure apoptosis induced by "this compound".
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
"this compound"
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with various concentrations of "this compound" (e.g., 5, 10, 20 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3 Assay Kit (Colorimetric or Fluorometric)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with "this compound," lyse the cells using the lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 360/460 nm (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bax/Bcl-2 ratio. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[5][6][7]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of apoptosis induced by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for measuring apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bax:Bcl-2 ratio modulation by bryostatin 1 and novel antitubulin agents is important for susceptibility to drug induced apoptosis in the human early pre-B acute lymphoblastic leukemia cell line, Reh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prepare "Tubulin polymerization-IN-14" for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-14 is a potent, cell-permeable inhibitor of tubulin polymerization.[1] It exerts its biological effects by binding to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells, making it a compound of significant interest for cancer research and drug development.[1]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 2417134-05-3 | [1] |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 290.74 g/mol | [1][3] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store powder at -20°C for up to 2 years. Store stock solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. The formation of microtubules is a dynamic process involving the polymerization of α- and β-tubulin heterodimers into protofilaments, which then assemble into hollow cylindrical structures. This dynamic instability is fundamental to the formation and function of the mitotic spindle during cell division. This compound binds to the colchicine site on β-tubulin, which sterically hinders the conformational changes required for the tubulin dimers to polymerize into microtubules. This interference with microtubule formation leads to the arrest of the cell cycle at the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately triggering apoptosis.
Figure 1: Signaling pathway of this compound.
In Vitro Biological Activity
This compound has demonstrated significant activity in various in vitro assays.
| Assay | Cell Line | Parameter | Value | Incubation Time | Reference |
| Tubulin Polymerization Assay | - | IC₅₀ | 3.15 µM | - | [1] |
| Cell Growth Inhibition | Various Cancer Cell Lines | - | 0-1 µM | 72 h | [1] |
| Apoptosis Induction | K562 | - | 5, 10, 20 nM | 48 h | [1] |
| Cell Cycle Arrest | K562 | G2/M Phase | 5, 10, 20 nM | 48 h | [1] |
| Wound Healing Assay | HUVECs | Inhibition | 5, 10, 20 nM | 24 h | [1] |
| Capillary-like Tube Formation | HUVECs | Inhibition | 5, 10, 20 nM | 24 h | [1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of the compound (MW = 290.74 g/mol ), add 344 µL of DMSO.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. When stored properly, the solution should be stable for several months.
Figure 2: Workflow for preparing a stock solution.
Cell Culture Treatment Protocol
Materials:
-
Cultured cells in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free cell culture medium
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 5, 10, 20 nM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Include a vehicle control group in your experiment by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with downstream assays such as cell viability, apoptosis, or cell cycle analysis.
Safety and Handling
-
This compound is for research use only and should not be used in humans.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
"Tubulin polymerization-IN-14" solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Tubulin Polymerization-IN-14, a small molecule inhibitor of tubulin polymerization. The information is intended to enable researchers to conduct experiments with this compound in a reliable and reproducible manner.
Introduction
This compound is a potent inhibitor of microtubule dynamics, a critical cellular process for cell division, intracellular transport, and maintenance of cell shape. By disrupting tubulin polymerization, this compound can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis.[1] These characteristics make it a valuable tool for cancer research and drug development.
Like many small molecule inhibitors targeting tubulin, this compound is a hydrophobic molecule, which presents challenges in its solubilization for in vitro and cell-based assays.[2][3] Proper handling and preparation of this compound are crucial for obtaining accurate and meaningful experimental results.
Solubility
| Solvent | Solubility | Recommendations and Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions.[1] Anhydrous DMSO is preferred to prevent compound degradation. |
| Ethanol | ~1 mg/mL | Can be used as an alternative solvent, though warming may be required for complete dissolution.[1] |
| Water | Insoluble | Not recommended for creating primary stock solutions.[1] |
| Culture Media | Low | Prone to precipitation when a concentrated DMSO stock is diluted directly into the aqueous media. The presence of serum (e.g., FBS) can increase apparent solubility.[2] |
Note: It is highly recommended to perform a small-scale solubility test before preparing large volumes of stock solutions.
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation (10 mM): a. Calculate the required amount of this compound and DMSO to achieve a 10 mM concentration. b. Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.[4] e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions are typically stable for several months.[3]
-
Working Solution Preparation (for Cell Culture): a. Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C. b. Thaw an aliquot of the 10 mM stock solution at room temperature. c. To minimize precipitation, perform a step-wise dilution. For example, first, dilute the 10 mM stock solution to 1 mM in pre-warmed media. d. From the intermediate dilution, prepare the final working concentrations by further diluting in the pre-warmed cell culture medium. e. Crucially, ensure the final concentration of DMSO in the cell culture is kept as low as possible, ideally below 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity. [4] f. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used.
In Vitro Tubulin Polymerization Assay
This biochemical assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound working solutions
-
DMSO (for vehicle control)
-
Pre-chilled 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Protocol:
-
On ice, reconstitute the purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a 1 mM working solution of GTP by diluting the 10 mM stock in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO for the control.
-
Add the tubulin solution to each well.
-
To initiate the polymerization reaction, add the 1 mM GTP working solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.[5]
Cell Viability (MTT) Assay
This cell-based assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Solubilization: Add the solubilization solution to each well and mix to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Signaling Pathway
This compound, as a microtubule destabilizing agent, interferes with the formation of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the damage to the mitotic spindle is irreparable, the cell will ultimately undergo apoptosis.
References
Application Note: Analysis of Cell Cycle Protein Expression Following Treatment with Tubulin polymerization-IN-14
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin polymerization is a critical process for the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell structure. Consequently, molecules that interfere with tubulin polymerization are a significant class of anti-cancer agents. These agents disrupt microtubule dynamics, leading to an arrest of the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis.
Tubulin polymerization-IN-14 is a potent, small-molecule inhibitor of tubulin polymerization. It binds to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[1] This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis in cancer cells.[1] This application note provides a detailed protocol for the analysis of cell cycle-related protein expression in cancer cells treated with this compound using Western blotting.
Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics. By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, a requisite structure for the proper segregation of chromosomes during mitosis. The inability to form a functional spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle microtubules. Prolonged activation of the SAC due to persistent microtubule disruption leads to mitotic catastrophe and subsequent apoptotic cell death.
Data Presentation: Quantitative Analysis of Cell Cycle Proteins
The following table summarizes the expected quantitative changes in key cell cycle regulatory proteins in a human cancer cell line (e.g., HeLa) following a 24-hour treatment with this compound, as determined by densitometric analysis of Western blots. The data presented is a representative example based on the known effects of colchicine-site tubulin inhibitors.
| Protein Target | Function | Expected Change with Treatment | Representative Fold Change (Treated/Control) |
| Cyclin B1 | Regulatory subunit of CDK1; essential for G2/M transition. | Increase | 3.5 ± 0.5 |
| CDK1 (Cdc2) | Catalytic subunit of the M-phase promoting factor (MPF). | No significant change in total protein | 1.1 ± 0.2 |
| Phospho-CDK1 (Thr161) | Activating phosphorylation site of CDK1. | Increase | 2.8 ± 0.4 |
| p21 (WAF1/CIP1) | CDK inhibitor, can be induced by p53. | Increase | 2.5 ± 0.3 |
| p27 (Kip1) | CDK inhibitor. | No significant change | 1.2 ± 0.1 |
| Aurora A Kinase | Mitotic spindle assembly and function. | No significant change in total protein | 1.0 ± 0.2 |
| Aurora B Kinase | Chromosome segregation and cytokinesis. | No significant change in total protein | 1.1 ± 0.1 |
| GAPDH | Loading Control | No Change | 1.0 |
Data are represented as mean ± standard deviation from three independent experiments. The fold changes are illustrative and may vary depending on the cell line, concentration of this compound, and treatment duration.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, K562) in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest. Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium. Final concentrations should be chosen based on prior cytotoxicity assays (e.g., 5 nM, 10 nM, and 20 nM).[1] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[1]
Protocol 2: Whole-Cell Lysate Preparation
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total cellular protein, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the lysate at -80°C for long-term storage or proceed immediately to protein quantification.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Prepare protein samples for loading by mixing the cell lysate with 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin B1, CDK1, p-CDK1, p21, GAPDH) diluted in the blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Signaling pathway of G2/M arrest.
References
Application Notes and Protocols for In Vivo Xenograft Models: Efficacy Testing of Tubulin Polymerization-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization inhibitors are a critical class of anti-cancer agents that function by disrupting microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Tubulin Polymerization-IN-14 is a potent, small molecule inhibitor that binds to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] In preclinical studies, it has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides detailed application notes and protocols for the in vivo evaluation of "this compound" efficacy using xenograft models, with a focus on liver cancer.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the colchicine site of β-tubulin, which prevents the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including:
-
G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, loss of mitochondrial membrane potential, and subsequent activation of caspase-3.[1]
-
Anti-vascular Effects: The compound has also been shown to inhibit capillary-like tubule formation, suggesting potential anti-angiogenic properties.[1]
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration/IC50 | Duration | Effect |
| Tubulin Polymerization Inhibition | - | 3.15 µM | - | IC50 |
| Cell Growth Inhibition | Various Cancer Cells | 0-1 µM | 72 h | Inhibition of cell growth |
| Cell Cycle Arrest | K562 | 5-20 nM | 48 h | G2/M phase arrest |
| Apoptosis Induction | K562 | 5-20 nM | 48 h | Increased apoptosis |
| Anti-vascular Activity | HUVECs | 5-20 nM | 24 h | Decreased wound closure and tube formation |
Table 2: In Vivo Efficacy of this compound in a Liver Allograft Model
| Animal Model | Dosage and Administration | Treatment Duration | Outcome |
| Liver Tumor Allograft Mouse Model | 15 and 30 mg/kg; i.v.; daily | 21 days | 68.7% decrease in tumor weight at 30 mg/kg with no significant toxicity |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of this compound on the formation of microtubules from purified tubulin.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
This compound
-
DMSO (for compound dilution)
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute purified tubulin in the provided buffer.
-
In a 96-well plate, add the tubulin solution to wells containing serial dilutions of this compound or vehicle control (DMSO).
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the IC50 value by plotting the inhibition of polymerization against the compound concentration.
In Vivo Xenograft Model for Efficacy Testing
The following protocol describes a representative subcutaneous xenograft model using a human liver cancer cell line to evaluate the anti-tumor efficacy of this compound. This is a general protocol and may require optimization for specific cell lines and research questions.
1. Animal Model and Cell Line
-
Animal: 4-6 week old female athymic BALB/c nude mice.
-
Cell Line: Human hepatocellular carcinoma cell line (e.g., HepG2, Hep3B, or Huh7).
-
Cell Culture: Culture cells in appropriate medium (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Tumor Implantation
-
Harvest exponentially growing cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. Formulation and Administration of this compound
Note: A specific, publicly available formulation for the in vivo administration of this compound has not been identified. The following is a representative formulation based on common practices for similar poorly soluble tubulin inhibitors. It is critical to perform formulation and stability studies prior to in vivo administration.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Vehicle: A common vehicle for intravenous injection of similar compounds consists of a mixture of DMSO, PEG300 (or Cremophor EL), and saline. A typical ratio is 5-10% DMSO, 40% PEG300, and the remainder saline.
-
Preparation of Dosing Solution: On the day of injection, dilute the stock solution with the vehicle to the final desired concentrations (e.g., 15 and 30 mg/kg). Ensure the final DMSO concentration is as low as possible to minimize toxicity.
-
Administration: Administer the prepared solution intravenously (i.v.) via the tail vein daily for 21 days. The injection volume should be approximately 100 µL.
4. Efficacy Evaluation and Monitoring
-
Randomize mice into treatment and control groups when tumors reach a volume of approximately 100-150 mm³.
-
Treat the mice according to the defined dosing schedule. The control group should receive the vehicle only.
-
Monitor tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumors can be further processed for histological analysis, immunohistochemistry, or Western blotting to assess biomarkers of drug activity (e.g., apoptosis, proliferation markers).
5. Toxicity Assessment
-
Monitor the general health and behavior of the mice throughout the study.
-
Record body weight changes as an indicator of systemic toxicity.
-
At the end of the study, major organs (e.g., liver, spleen, kidneys) can be collected for histological examination to assess any potential organ toxicity.
Below is a diagram illustrating the experimental workflow for the in vivo xenograft study.
References
Application Notes and Protocols for Anti-angiogenesis Assays: Tubulin polymerization-IN-14
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tubulin polymerization-IN-14 is a potent inhibitor of tubulin polymerization, binding to the colchicine (B1669291) site on tubulin with an IC50 of 3.15 μM.[1] This mechanism disrupts microtubule dynamics, which are essential for cell division, migration, and structural integrity. Consequently, this compound exhibits significant anti-cancer and anti-vascular activities.[1] In endothelial cells, the disruption of the microtubule network interferes with key processes of angiogenesis, such as migration, proliferation, and the formation of capillary-like structures.[2][3] These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using established in vitro and ex vivo models.
Key Anti-Angiogenesis Assays
Endothelial Cell Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), like Matrigel®.[4][5] Anti-angiogenic compounds inhibit this process, leading to a quantifiable reduction in tube length, branching, and network complexity.
Data Presentation: The inhibitory effect of this compound on HUVEC tube formation has been demonstrated. The results can be quantified by measuring parameters like total tube length, number of junctions, and number of loops using imaging software.
Table 1: Effect of this compound on HUVEC Tube Formation
| Concentration (nM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) | Observations |
| 0 (Vehicle) | 100% | 100% | Well-formed, interconnected capillary-like network. |
| 5 | Significantly Reduced | Significantly Reduced | Incomplete and broken tube structures observed.[1] |
| 10 | Markedly Reduced | Markedly Reduced | Disrupted network with very few complete loops.[1] |
| 20 | Severely Inhibited | Severely Inhibited | Cells remain isolated or in small clumps with no tube formation.[1] |
Experimental Protocol:
-
Preparation of Matrigel Plate:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.[4][6]
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 2-3 hours.[4][6]
-
Using a pre-chilled pipette, add 50 µL of Matrigel to each well of the cold 96-well plate. Ensure the entire surface is covered without introducing bubbles.[4]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[7][8]
-
-
Cell Seeding and Treatment:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.[4]
-
Harvest the cells using trypsin and resuspend them in basal medium containing a low serum concentration (e.g., 0.5-1% FBS).
-
Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound (e.g., 5, 10, 20 nM) and a vehicle control (e.g., DMSO) in the low-serum medium.
-
Add 100 µL of the HUVEC suspension (1-2 x 10^4 cells) to each Matrigel-coated well.[4]
-
Immediately add the desired concentration of this compound or vehicle control to the respective wells.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[4]
-
Visualize and photograph the tube network in each well using an inverted microscope at 4x or 10x magnification.
-
Quantify the tube formation by measuring the total tube length and counting the number of junctions using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Workflow Diagram:
Endothelial Cell Migration (Wound Healing) Assay
Principle: This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a mechanically created "wound" or scratch.[9] Tubulin inhibitors impair cell motility by disrupting the cytoskeleton, thereby slowing the rate of wound closure.
Data Presentation: this compound has been shown to inhibit HUVEC migration in a concentration-dependent manner. The migration is typically quantified by measuring the area of the wound at different time points.
Table 2: Effect of this compound on HUVEC Migration
| Concentration (nM) | Wound Closure at 24h (% of Initial Area) | Relative Migration (% of Control) |
| 0 (Vehicle) | 95-100% | 100% |
| 5 | ~32.4% | 67.6% |
| 10 | ~44.7% | 55.3% |
| 20 | ~50.8% | 49.2% |
| Data derived from reported results where treated cells migrated into 67.6%, 55.3%, and 49.2% of the wound area at 5, 10, and 20 nM, respectively, compared to control.[1] |
Experimental Protocol:
-
Cell Seeding:
-
Seed HUVECs into a 24-well plate and culture them until they form a confluent monolayer.[8]
-
-
Wound Creation and Treatment:
-
Create a uniform, straight scratch in the cell monolayer using a sterile p200 pipette tip.[8]
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the medium with fresh low-serum medium containing different concentrations of this compound (e.g., 5, 10, 20 nM) or a vehicle control.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture an initial image (T=0) of the scratch in each well using an inverted microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture subsequent images of the same fields at defined time points (e.g., 12 and 24 hours).
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial area for each condition.
-
Workflow Diagram:
Ex Vivo Aortic Ring Assay
Principle: This ex vivo assay uses segments of aorta, typically from a rat or mouse, embedded in a 3D matrix.[10] In response to angiogenic stimuli, microvessels sprout from the aortic ring. This model recapitulates several stages of angiogenesis, including endothelial cell proliferation, migration, and tube formation, within a native tissue context.
Data Presentation: The effect of this compound would be quantified by measuring the length and density of the sprouting microvessels.
Table 3: Hypothetical Data for this compound in Aortic Ring Assay
| Concentration (nM) | Average Sprout Length (µm) | Sprout Density (% of Control) | Observations |
| 0 (Vehicle) | 500 ± 45 | 100% | Robust, dense network of microvessel sprouts. |
| 5 | 310 ± 30 | 60% | Reduced sprout length and branching. |
| 10 | 150 ± 20 | 25% | Significant inhibition of sprouting. |
| 20 | 40 ± 10 | <10% | Near-complete abrogation of microvessel outgrowth. |
Experimental Protocol:
-
Aorta Dissection and Preparation:
-
Humanely euthanize a mouse (6-7 weeks old) and dissect the thoracic aorta, placing it in a petri dish with cold, sterile PBS.[10]
-
Under a dissecting microscope, carefully remove all periaortic fibroadipose tissue.[11]
-
Using a sterile surgical blade, slice the aorta into uniform rings of ~1 mm in thickness.[10]
-
Wash the rings multiple times with fresh, cold PBS or serum-free medium.[11]
-
-
Embedding and Culture:
-
Coat the wells of a 48-well plate with a layer of BME or collagen gel and allow it to polymerize.[10][11]
-
Place a single aortic ring in the center of each well.
-
Cover the ring with an additional layer of BME/collagen.[10]
-
After polymerization, add 500 µL of endothelial growth medium supplemented with angiogenic factors (e.g., VEGF) and the desired concentrations of this compound or vehicle.
-
-
Analysis:
-
Culture the rings for 7-12 days, replacing the medium every 2-3 days.
-
Monitor and photograph microvessel sprouting every other day using a phase-contrast microscope.
-
On the final day, quantify the extent of angiogenesis by measuring the length of the longest sprout and the density of sprouts emanating from each ring.
-
Relevant Signaling Pathways
Tubulin inhibitors exert their anti-angiogenic effects by disrupting the microtubule cytoskeleton in endothelial cells. This interference affects signaling pathways crucial for cell migration and proliferation, particularly those downstream of growth factors like VEGF. The dynamic instability of microtubules is essential for the formation of the mitotic spindle during cell division and for the cellular remodeling required for migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Angiogenesis, Anti-Tumor, and Anti-Metastatic Activity of Novel α-Substituted Hetero-Aromatic Chalcone Hybrids as Inhibitors of Microtubule Polymerization [frontiersin.org]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ibidi.com [ibidi.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: High-Content Screening for Novel Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for numerous cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] This dynamic instability makes microtubules a key target for anticancer drug development.[2] Compounds that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis in rapidly dividing cancer cells.[2][3]
High-content screening (HCS) has emerged as a powerful image-based methodology for discovering novel tubulin modulators.[4] Unlike traditional biochemical assays that use purified tubulin, HCS provides a more physiologically relevant context by directly monitoring the effects of compounds on the microtubule network within cells.[1][5] This approach allows for the simultaneous and quantitative measurement of multiple phenotypic parameters, enabling researchers to identify potential drug candidates and dissect their mechanisms of action by distinguishing between microtubule-stabilizing and -destabilizing activities.[1][6]
These application notes provide detailed protocols for performing cell-based high-content screening and complementary in vitro biochemical assays to identify and characterize novel tubulin polymerization inhibitors.
Key Experimental Protocols
Cell-Based High-Content Screening Assay for Tubulin Dynamics
This protocol describes a quantitative, image-based assay to assess the effects of chemical compounds on the microtubule network in a cellular environment.
Principle: This assay leverages automated microscopy and image analysis to quantify changes in microtubule morphology. Cells are treated with test compounds, followed by fluorescent labeling of microtubules and nuclei. High-content imaging captures detailed cellular images, and subsequent analysis identifies compounds that disrupt the microtubule network. Destabilizing agents typically cause a diffuse tubulin signal, while stabilizing agents lead to the formation of thickened microtubule bundles.[6][7]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Select an appropriate cell line (e.g., A549, HeLa, U2OS).[2][6]
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Using an automated liquid handler, seed cells into a 384-well, black-walled, clear-bottom imaging plate at a density of 2,000-5,000 cells per well in 40 µL of culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a dilution series of test compounds and control compounds (e.g., Nocodazole as a destabilizer, Paclitaxel as a stabilizer) in culture medium.[3] A final DMSO concentration should be kept at or below 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells.[2]
-
Incubate the plate for a predetermined duration (e.g., 6, 18, or 24 hours) at 37°C in a 5% CO₂ incubator.[6]
-
-
Immunofluorescence Staining:
-
Fixation: Gently remove the culture medium and fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[2][6]
-
Washing: Wash the cells three times with PBS.[2]
-
Permeabilization: Add 0.1% Triton X-100 in PBS or a commercial permeabilization buffer and incubate for 10-20 minutes.[2][6]
-
Washing: Wash the cells twice with PBS.[6]
-
Blocking: Block non-specific binding by adding 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.[2]
-
Primary Antibody Incubation: Incubate cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[2][6]
-
Washing: Wash three times with PBS.[2]
-
Secondary Antibody and Nuclear Staining: Incubate for 1 hour in the dark with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain like DAPI or Hoechst 33342, diluted in blocking buffer.[2][6]
-
Final Washes: Wash three times with PBS before imaging.[2]
-
-
Image Acquisition and Analysis:
-
Acquire images using an automated high-content imaging system with appropriate filter sets for the chosen fluorophores.[2]
-
Perform image analysis using software such as CellProfiler or other integrated platforms.[8][9] The analysis workflow typically includes:
-
Image Correction: Flat-field correction and background subtraction.
-
Segmentation: Identify nuclei using the DAPI/Hoechst channel and then define the cell boundaries using the tubulin channel.[10]
-
Feature Extraction: Quantify various morphological and texture features of the microtubule network, such as filament density, length, and texture analysis (e.g., Haralick homogeneity).[2][10] An increase in homogeneity can indicate microtubule depolymerization.[9][10]
-
-
Calculate assay quality metrics, such as the Z'-factor, which should be ≥ 0.5 for a robust assay.[7]
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol provides a biochemical method to directly measure the effect of compounds on the polymerization of purified tubulin.
Principle: The polymerization of tubulin dimers into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[3] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Detailed Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice at all times.[3]
-
Prepare a 10 mM GTP solution in General Tubulin Buffer.[3]
-
Prepare test compounds and controls (e.g., Nocodazole, Colchicine as inhibitors; Paclitaxel as an enhancer) in an appropriate solvent like DMSO.[3]
-
-
Assay Procedure:
-
Pre-warm a temperature-controlled spectrophotometer or plate reader to 37°C.[2]
-
Use a pre-chilled 96-well or 384-well half-area plate.[3]
-
Dispense test compounds, controls, and vehicle (DMSO) into the wells.
-
Prepare a tubulin polymerization mix on ice containing tubulin protein, glycerol, and GTP.
-
Initiate the reaction by adding the tubulin polymerization mix to each well.
-
Immediately place the plate in the pre-warmed reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.[2]
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) from the steepest slope of the curve and the extent of polymerization from the plateau phase.[3]
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ values for active compounds.
-
Data Presentation
Quantitative data from screening and follow-up experiments should be organized for clear interpretation and comparison.
Table 1: Representative Data from Cell-Based High-Content Screening
| Compound | Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|---|
| Reference Compounds | ||||
| Nocodazole (Destabilizer) | Mitotic Arrest | HeLa | EC₅₀ | 50 - 200 nM[11] |
| Paclitaxel (Stabilizer) | Mitotic Arrest | A549 | EC₅₀ | 4 nM[5] |
| Vinblastine (Destabilizer) | Cytotoxicity | HeLa | IC₅₀ | 5.2 ± 0.3 µM[3] |
| Hypothetical Hits | ||||
| Compound X | Mitotic Arrest | A549 | EC₅₀ | 150 nM |
| Compound Y | Cytotoxicity | HeLa | IC₅₀ | 1.2 µM |
| Compound Z | Microtubule Destabilization | HeLa | IC₅₀ (Homogeneity) | 58 nM[9] |
Table 2: Representative Data from In Vitro Tubulin Polymerization Assays
| Compound | Assay Type | % Inhibition (at 10 µM) | IC₅₀ (µM) |
|---|---|---|---|
| Reference Compounds | |||
| Nocodazole | Turbidity | 95 ± 3 | 0.8[3] |
| Colchicine | Turbidity | 92 ± 4 | 1.5 |
| Vinblastine | Fluorescence | 98 ± 2 | 0.5[3] |
| Hypothetical Hits | |||
| Compound X | Turbidity | 88 ± 5 | 2.5 |
| Compound Y | Fluorescence | 92 ± 4 | 1.2 |
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using the DOT language.
Experimental and Data Analysis Workflows
Mechanism of Action Signaling Pathway
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. benthamopen.com [benthamopen.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in "Tubulin polymerization-IN-14" assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tubulin polymerization-IN-14". Our goal is to help you address common issues and achieve consistent, reliable results in your tubulin polymerization assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of tubulin polymerization with an IC50 of 3.15 μM.[1] It exerts its effects by binding to the colchicine (B1669291) binding site on β-tubulin, which disrupts the formation of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1][3]
Q2: What are the expected effects of this compound in cellular and in vivo models?
In cellular assays, this compound has been shown to inhibit the growth of cancer cells and arrest the cell cycle at the G2/M phase.[1] It also induces apoptosis and mitochondrial dysfunction in a concentration-dependent manner.[1] In a liver tumor allograft mouse model, intravenous administration of this compound demonstrated a significant dose-dependent antitumor effect without notable toxicity.[1]
Q3: At what concentration should I test this compound in my assays?
The effective concentration of this compound can vary depending on the specific cell line and assay conditions. For in vitro tubulin polymerization assays, its IC50 is reported to be 3.15 μM.[1] In cellular assays with K562 cells, effects on cell cycle and apoptosis were observed in the 5-20 nM range after 48 hours of treatment.[1] For HUVECs, it has been shown to decrease wound closure and capillary-like tube formation at concentrations of 5-20 nM over 24 hours.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide for Inconsistent Assay Results
Problem 1: No tubulin polymerization in the control wells.
A lack of a characteristic sigmoidal polymerization curve in the control wells indicates a fundamental issue with the assay components or setup.
-
Possible Cause: Inactive tubulin due to improper storage or handling (e.g., multiple freeze-thaw cycles).[2][4]
-
Solution: Use a fresh aliquot of high-quality, polymerization-competent tubulin (>99% pure) stored at -80°C.[2] Thaw on ice and use it within an hour.[2] If tubulin activity is questionable, run a positive control with a known polymerization enhancer (e.g., paclitaxel) and inhibitor (e.g., nocodazole).[2]
-
-
Possible Cause: Incorrect spectrophotometer/fluorimeter settings.
-
Solution: Ensure the instrument is set to the correct wavelength (typically 340 nm for absorbance) and is in kinetic mode, reading at regular intervals (e.g., every 30-60 seconds for 60 minutes). For fluorescence assays, verify the excitation and emission wavelengths.[4]
-
-
Possible Cause: Suboptimal temperature.
-
Possible Cause: Degraded GTP.
-
Solution: Prepare a fresh solution of GTP and store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[4]
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: Verify the pH and concentrations of all buffer components, such as PIPES, MgCl2, and EGTA.[4]
-
Problem 2: High variability between replicate wells.
Inconsistent results across replicate wells often point to procedural inconsistencies during assay setup.
-
Possible Cause: Inaccurate pipetting, especially of small volumes.
-
Solution: Use calibrated pipettes and consider pre-diluting the inhibitor to a concentration that allows for pipetting larger, more accurate volumes.[6] Ensure thorough mixing of all reagents.
-
-
Possible Cause: Temperature gradients across the 96-well plate.
-
Possible Cause: Presence of air bubbles.
Problem 3: The inhibitory effect of this compound is weaker than expected or absent.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 in your specific assay conditions.[2]
-
-
Possible Cause: The tubulin concentration is too high, masking the inhibitory effect.
-
Solution: The standard tubulin concentration for in vitro assays is typically 2-3 mg/mL.[2] Consider optimizing the tubulin concentration.
-
-
Possible Cause: The compound has precipitated out of solution.
-
Solution: Visually inspect the wells for any signs of precipitation. Run a control with the inhibitor in the assay buffer without tubulin to check for changes in absorbance or fluorescence.[6] If precipitation occurs, you may need to adjust the solvent or the final concentration of the compound. The maximum recommended DMSO concentration is typically 2%.[4][6]
-
Quantitative Data Summary
| Parameter | Cell Line/System | Concentration | Result | Reference |
| IC50 | Tubulin Polymerization | 3.15 μM | 50% inhibition of tubulin polymerization | [1] |
| Cell Cycle Arrest | K562 cells | 5-20 nM (48h) | G2/M phase arrest | [1] |
| Apoptosis | K562 cells | 5-20 nM (48h) | Increased apoptosis (10.46% at 5 nM, 48.55% at 10 nM, 62.26% at 20 nM) | [1] |
| Wound Closure | HUVECs | 5-20 nM (24h) | Decreased wound closure (67.6% at 5 nM, 55.3% at 10 nM, 49.2% at 20 nM) | [1] |
| In Vivo Antitumor Effect | Liver tumor allograft mouse model | 30 mg/kg/day (21 days, i.v.) | 68.7% decrease in tumor weight | [1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol provides a general framework for assessing the effect of this compound on tubulin polymerization by measuring changes in turbidity.
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[8]
-
Prepare a fresh 10 mM GTP stock solution.
-
Reconstitute lyophilized tubulin (>99% pure) on ice with the polymerization buffer to a stock concentration (e.g., 10 mg/mL).[2]
-
Prepare serial dilutions of this compound in the polymerization buffer. Ensure the final DMSO concentration does not exceed 2%.[4]
-
-
Assay Procedure:
-
On ice, prepare the tubulin polymerization mix by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.[2][3]
-
Pipette the diluted this compound or vehicle control into the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the effect of this compound by comparing the rate and extent of polymerization in its presence to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to determine the effect of this compound on the cell cycle distribution.
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and then incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting inconsistent results.
Caption: Experimental workflow for in vitro assays.
References
Technical Support Center: Optimizing "Tubulin polymerization-IN-14" Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of "Tubulin polymerization-IN-14" in in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of tubulin polymerization. It functions by binding to the colchicine (B1669291) binding site on β-tubulin, a subunit of the microtubule. This interaction disrupts the dynamics of microtubule assembly and disassembly, which are critical for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and can subsequently trigger apoptosis (programmed cell death).
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the specific assay and cell line being used. Based on available data, here are some starting points:
-
In Vitro Tubulin Polymerization Assay: The reported IC50 for the inhibition of tubulin polymerization is 3.15 μM. It is advisable to test a concentration range around this value (e.g., 0.1 μM to 10 μM).
-
Cell-Based Assays (e.g., proliferation, apoptosis): For cancer cell lines, potent anti-proliferative effects have been observed at nanomolar concentrations. For instance, the IC50 values for H22 and HepG2 cell lines are 0.017 μM and 0.019 μM, respectively[1]. In K562 cells, concentrations between 5-20 nM have been shown to induce G2/M arrest and apoptosis. Therefore, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays.
Q3: How should I dissolve and store this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The solubility in DMSO is reported to be greater than or equal to 10 mg/mL. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for your experiments, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to minimize solvent-induced artifacts.
Troubleshooting Guides
In Vitro Tubulin Polymerization Assay
| Problem | Possible Cause | Solution |
| No or low polymerization in the control (vehicle-treated) group. | Inactive tubulin protein. | Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot if possible. |
| Incorrect assay temperature. | The assay should be performed at 37°C to promote polymerization. Confirm that your plate reader or water bath is set to the correct temperature. | |
| GTP degradation. | GTP is essential for tubulin polymerization. Prepare fresh GTP solutions or use properly stored aliquots. | |
| High background signal at the beginning of the assay. | Precipitation of the inhibitor. | Check the solubility of this compound in your assay buffer. If precipitation is observed, consider reducing the starting concentration or using a different co-solvent (ensuring the final concentration is low). Centrifuge the working solution before adding it to the assay. |
| Inconsistent results between replicates. | Pipetting errors or air bubbles. | Be meticulous with your pipetting technique. Ensure that no air bubbles are introduced into the wells. Using a multichannel pipette for adding reagents can improve consistency. |
| No dose-dependent inhibition observed. | The concentration range is not optimal. | Test a broader range of concentrations. If no inhibition is seen, the starting concentrations may be too low. If inhibition is observed at all concentrations, test lower concentrations to determine the IC50. |
| The inhibitor may not be a direct inhibitor of tubulin polymerization. | Confirm the mechanism of action through other assays or literature. |
Cell-Based Assays
| Problem | Possible Cause | Solution |
| Low or no cellular activity observed. | Insufficient incubation time. | Increase the incubation time to allow for cellular uptake and downstream effects to manifest. A time course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Low cell permeability. | While not specifically reported for this compound, some inhibitors have poor cell permeability. This is less likely given the reported nanomolar activity in cells. | |
| The chosen cell line is resistant. | Some cell lines may have intrinsic or acquired resistance to tubulin inhibitors. This can be due to factors like overexpression of drug efflux pumps or mutations in tubulin. Test the compound on a different, sensitive cell line to confirm its activity. | |
| High variability in results. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Edge effects in the microplate. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and fill them with media or PBS instead. | |
| Cell confluence. | Do not allow cells to become over-confluent, as this can affect their response to treatment. |
Data Presentation
In Vitro Efficacy of this compound
| Assay | Cell Line/Target | IC50 Value |
| Tubulin Polymerization Inhibition | Purified Tubulin | 3.15 μM |
| Anti-proliferative Activity | H22 (Murine Hepatocarcinoma) | 0.017 μM[1] |
| Anti-proliferative Activity | HepG2 (Human Hepatocellular Carcinoma) | 0.019 μM[1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol provides a general framework for assessing the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
DMSO (vehicle control)
-
Positive control (e.g., Nocodazole or Colchicine)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In the wells of a 96-well plate, add 10 µL of your 10x concentrated test compound dilutions (this compound, vehicle control, positive control).
-
-
Initiation and Measurement:
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Logical Relationship for Troubleshooting Assay Failure
Caption: Logical workflow for troubleshooting tubulin polymerization assay issues.
References
Common problems with "Tubulin polymerization-IN-14" solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tubulin polymerization-IN-14. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For hydrophobic small molecules like this compound, the recommended solvent for creating a concentrated stock solution is Dimethyl Sulfoxide (DMSO).[1][2] It is highly effective at dissolving many organic compounds and is miscible with aqueous solutions used in most experiments.[2]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
Precipitation upon dilution is a common issue with hydrophobic compounds.[1][2] It occurs because the compound's solubility limit is exceeded when the highly concentrated DMSO stock is introduced into an aqueous environment. The DMSO disperses, reducing its local solubilizing effect and causing the compound to fall out of solution.[1]
To prevent this, consider the following strategies:
-
Prepare a High-Concentration Stock Solution: Dissolving the compound at a higher concentration in 100% DMSO allows you to use a smaller volume to achieve your desired final concentration, minimizing the "solvent shock."[2]
-
Perform Stepwise Dilutions: Instead of adding the DMSO stock directly into your final volume of aqueous solution, first perform an intermediate dilution in a smaller volume of the buffer or medium.[1][3]
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.[2]
-
Control Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid solvent-induced effects on your biological system.[4]
Q3: How should I store my stock solution of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Q4: I am observing inconsistent results in my tubulin polymerization assay. Could this be related to solubility issues?
Yes, inconsistent results are often linked to compound precipitation. If the inhibitor is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to poor reproducibility.[3] Always visually inspect your solutions for any signs of precipitation, such as cloudiness or visible particles, before use.[3]
Troubleshooting Guides
Problem: Precipitate Formation During Working Solution Preparation
| Observation | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer/medium. | "Solvent shock" due to rapid dilution. The compound's aqueous solubility limit is exceeded. | 1. Use a higher concentration stock solution to minimize the volume of DMSO added. 2. Perform a stepwise dilution: first into a small volume of the aqueous solution, then add this to the final volume.[1] 3. Pre-warm the aqueous solution to 37°C before adding the compound.[2] |
| The solution is initially clear but becomes cloudy over time. | The compound is slowly precipitating out of a supersaturated solution. This can be influenced by temperature fluctuations. | 1. Ensure the solution is maintained at a constant temperature. 2. Prepare fresh working solutions immediately before each experiment.[3] |
Problem: Inconsistent Results in Cell-Based Assays
| Observation | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent final concentration of the inhibitor due to precipitation. | 1. Visually inspect each well for signs of precipitation under a microscope. 2. Prepare a master mix of the final working solution to ensure equal distribution to all wells. 3. Perform a solubility test in your specific cell culture medium prior to the experiment to determine the maximum soluble concentration. |
| Lower than expected potency of the inhibitor. | The effective concentration of the dissolved inhibitor is lower than the nominal concentration due to precipitation. | 1. Follow the recommended procedures for preparing working solutions to ensure complete dissolution. 2. Consider using a solubilizing agent or a different formulation if precipitation persists, though this may require extensive validation. |
Quantitative Data Summary
| Solvent | Typical Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions.[4] |
| Ethanol | ~1 mg/mL | May require warming to achieve complete dissolution.[4] |
| Water | Insoluble | Not recommended for preparing primary stock solutions.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of the compound.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you can dilute the 10 mM stock 1:100 in the medium to create a 100 µM intermediate stock.
-
Add the required volume of the intermediate stock to your final volume of cell culture medium to reach the desired final concentration.
-
Gently mix the final working solution.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified signaling pathway of tubulin polymerization inhibitors.
References
How to prevent "Tubulin polymerization-IN-14" precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of "Tubulin polymerization-IN-14" in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also referred to as compound 20a) is a potent inhibitor of tubulin polymerization with an IC50 of 3.15 μM.[1] It demonstrates significant anti-vascular and anticancer activities by binding to the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest and apoptosis.[1] Like many small molecule inhibitors, this compound is hydrophobic, making it sparingly soluble in aqueous solutions. This can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media, resulting in inaccurate experimental concentrations and inconsistent results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for creating a high-concentration stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Q3: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental buffer. What are the common causes and how can I prevent this?
Precipitation upon dilution is a frequent issue with hydrophobic compounds. This "crashing out" of the compound occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The following troubleshooting guide and experimental protocols provide detailed steps to prevent this.
Troubleshooting Guide: Preventing Precipitation
This guide will help you diagnose and solve precipitation issues with this compound.
Diagram: Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Data Presentation: Solubility of Tubulin Polymerization Inhibitors
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~1 mg/mL | May require gentle warming to fully dissolve. |
| Water | Insoluble | Not recommended for preparing primary stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate DMSO Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the tube. Vortex gently and, if necessary, sonicate briefly in a water bath until the compound is completely dissolved. A brief warming to 37°C can also aid dissolution.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (Stepwise Dilution)
This method minimizes the risk of precipitation upon dilution.
-
Prepare Intermediate Dilutions: Instead of adding the concentrated DMSO stock directly to your final aqueous buffer, perform one or two intermediate serial dilutions in your final buffer.
-
Add Dropwise while Vortexing: For the final dilution step, add the intermediate dilution dropwise to the final volume of aqueous buffer while gently vortexing or stirring. This ensures rapid mixing and prevents localized high concentrations of the compound.
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Diagram: Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Advanced Solubilization Strategies
If precipitation persists, consider the following advanced strategies:
-
Use of Co-solvents: Including a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) or a non-ionic surfactant such as Pluronic F-68 in your final aqueous buffer can enhance the solubility of hydrophobic compounds.
-
pH Adjustment: If the final buffer's pH can be modified without affecting the experiment, adjusting the pH might improve the solubility of ionizable compounds.
Diagram: Factors Influencing Solubility
Caption: Key factors that influence the solubility of this compound.
References
Minimizing off-target effects of "Tubulin polymerization-IN-14" in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of "Tubulin polymerization-IN-14" in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of tubulin polymerization. It binds to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule dynamics. This interference with microtubule formation leads to cell cycle arrest at the G2/M phase and can subsequently induce apoptosis.[1][2][3][4]
Q2: What are the potential off-target effects of this compound?
Like many small molecule inhibitors, this compound may exhibit off-target effects by binding to other proteins with structurally similar binding pockets. A common off-target for compounds targeting the colchicine binding site of tubulin are various protein kinases.[5][6] It is crucial to experimentally validate the on-target and potential off-target effects in your specific cellular model.
Q3: What is a recommended starting concentration for my cellular experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve, for example, from 10 nM to 100 µM, to determine the optimal working concentration for your specific assay.
Q4: How can I confirm that the observed cellular effects are due to on-target tubulin inhibition?
On-target activity can be confirmed by observing phenotypes consistent with microtubule disruption. Key experiments include:
-
Immunofluorescence Microscopy: Visually confirm the disruption of the microtubule network.
-
Cell Cycle Analysis: Observe an arrest of cells in the G2/M phase.
-
Western Blotting: Analyze the expression levels of proteins involved in the spindle assembly checkpoint and apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity observed at expected effective concentrations. | Off-target effects: The compound may be inhibiting other essential cellular proteins, such as key kinases.[5][7] | 1. Perform a kinase selectivity screen: Test the compound against a panel of relevant kinases to identify potential off-target inhibition. 2. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 3. Reduce treatment duration: A shorter exposure time may be sufficient to observe on-target effects while minimizing toxicity. |
| Inconsistent results between experiments. | Compound instability: The compound may be degrading in the culture medium or under your experimental conditions. Cellular variability: Inconsistent cell passage number or cell health can lead to variable responses. | 1. Verify compound activity: Use a positive control, such as colchicine or vincristine, to ensure the assay is performing as expected. 2. Prepare fresh solutions: Prepare fresh stock and working solutions of the compound for each experiment. 3. Maintain consistent cell culture practices: Use a consistent cell passage number and ensure cells are healthy and in the exponential growth phase. |
| No observable effect on microtubule organization or cell cycle. | Inactive compound: The compound may have degraded. Low concentration: The concentration used may be too low for the specific cell line. Drug efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can remove the compound from the cell. | 1. Verify compound activity: Test with a positive control. 2. Increase the concentration: Perform a wider dose-response curve. 3. Use a different cell line: If drug efflux is suspected, use a cell line with lower expression of efflux pumps. |
| Unexpected cellular phenotype not consistent with G2/M arrest. | Off-target effects: The compound may be affecting other signaling pathways, leading to a different cellular response. | 1. Perform off-target screening: A broader off-target screen (e.g., against a panel of receptors and enzymes) may be necessary. 2. Rescue experiments: Attempt to rescue the phenotype by overexpressing the intended target (β-tubulin) or inhibiting a suspected off-target. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for this compound. Note: The data presented here are for illustrative purposes and should be replaced with experimentally determined values.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 (Tubulin Polymerization) | e.g., 3.15 µM | In vitro tubulin polymerization assay with purified bovine tubulin. |
| Kd (Binding to Tubulin) | e.g., 500 nM | Isothermal titration calorimetry or surface plasmon resonance with purified β-tubulin. |
Table 2: Cellular Potency of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h incubation) |
| HeLa | Cervical Cancer | e.g., 1.5 µM |
| K562 | Chronic Myelogenous Leukemia | e.g., 0.8 µM |
| A549 | Lung Cancer | e.g., 2.2 µM |
| MCF-7 | Breast Cancer | e.g., 3.0 µM |
Table 3: Off-Target Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase | % Inhibition |
| CDK1/CycB | e.g., 15% |
| Aurora A | e.g., 25% |
| PLK1 | e.g., 18% |
| SRC | e.g., 45% |
| ABL1 | e.g., 30% |
Experimental Protocols
I. Immunofluorescence Staining of Microtubules in HeLa Cells
This protocol details the steps for visualizing the effect of this compound on the microtubule cytoskeleton of cultured HeLa cells.
Materials:
-
HeLa cells
-
Sterile glass coverslips
-
6-well plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere for 24 hours.[8]
-
Compound Treatment: Prepare working solutions of this compound and a vehicle control (DMSO) in complete cell culture medium. Treat the cells for the desired time (e.g., 24 hours).[8]
-
Fixation: Wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour.[8]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[9]
-
Nuclear Staining: Wash the cells three times with PBST. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[8]
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.[9]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
II. Cell Cycle Analysis by Propidium (B1200493) Iodide Staining in K562 Cells
This protocol describes how to assess the effect of this compound on the cell cycle distribution of K562 cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
K562 cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat K562 cells with the desired concentrations of this compound or DMSO for the appropriate duration.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.[11]
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.[10][12]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
III. In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general method for assessing the off-target effects of this compound on a panel of protein kinases using the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates
-
This compound
-
DMSO
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.[13][14]
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).[14]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to a DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound.
Caption: Simplified Spindle Assembly Checkpoint (SAC) signaling.
Caption: CDK1 and Bcl-2 family in mitotic arrest-induced apoptosis.
Caption: Troubleshooting workflow for cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence localization of HeLa cell microtubule-associated proteins on microtubules in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Correcting for autofluorescence of compounds in tubulin assays
Welcome to the technical support center for tubulin polymerization assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a special focus on correcting for autofluorescence from test compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions about autofluorescence and its impact on fluorescence-based tubulin polymerization assays.
Q1: What is autofluorescence and why is it a problem in my tubulin assay?
A1: Autofluorescence is the natural tendency of certain molecules to absorb light and then re-emit it at a longer wavelength. In the context of a tubulin assay, if a test compound is autofluorescent, it can emit light in the same spectral region as the fluorescent reporter dye (e.g., DAPI) used to monitor microtubule formation.[1] This interference can artificially increase the measured fluorescence signal, leading to a false interpretation that the compound is inhibiting or, in some cases, promoting tubulin polymerization. This is a significant issue as it can lead to false positives in high-throughput screening (HTS) campaigns.
Q2: Which types of compounds are most likely to be autofluorescent?
A2: While it is difficult to predict autofluorescence based on chemical structure alone, many small molecules found in screening libraries can be intrinsically fluorescent. Compounds with aromatic rings and conjugated π-systems are often fluorescent. The incidence of autofluorescence is generally higher at shorter (blue/green) wavelengths and decreases with red-shifted (higher wavelength) channels.[2]
Q3: What are the primary strategies to mitigate autofluorescence interference?
A3: There are several strategies to address autofluorescence:
-
Pre-screening/Counter-screening: Test compounds for intrinsic fluorescence under assay conditions before assessing their effect on tubulin polymerization.[1][3]
-
Background Subtraction: Measure the fluorescence of the compound alone and subtract this value from the assay signal.
-
Use of Red-Shifted Probes: Shift to fluorescent probes that excite and emit at longer wavelengths (far-red), where compound interference is less common.[1][4]
-
Time-Resolved Fluorescence (TRF): Use lanthanide-based probes with long fluorescence lifetimes. This allows the measurement of the specific signal after the short-lived compound autofluorescence has decayed.[5]
-
Orthogonal Assays: Confirm hits using a non-fluorescence-based method, such as a turbidity (light scattering) assay.[5][6]
Q4: What is a turbidity assay and can I use it to avoid fluorescence issues?
A4: A turbidity assay is a non-fluorescent method that measures the light scattered by microtubules as they polymerize.[6][7] This is typically monitored as an increase in absorbance at 340 nm.[6][7] Since this method does not rely on fluorescence, it is not affected by compound autofluorescence. However, it can be susceptible to interference from compounds that precipitate and cause light scattering on their own.[8][9] It is an excellent orthogonal method to validate hits from a primary fluorescence-based screen.
Troubleshooting Guide
This guide provides step-by-step solutions to specific problems you may encounter during your experiments.
Q: My compound shows potent activity in my fluorescence-based tubulin assay. How can I be sure it's not an autofluorescence artifact?
A: This is a critical validation step. You need to perform a counter-screen to determine if your compound is intrinsically fluorescent under the assay conditions.
Figure 1. Workflow for validating a potential autofluorescence artifact.
Here’s how to perform the counter-screen:
-
Prepare Control Wells: In a microplate, prepare wells containing your test compound at the same concentration used in the primary assay, but without the tubulin protein and fluorescent reporter. Use the same assay buffer and solvent (e.g., DMSO).
-
Incubate: Incubate the plate under the same conditions (e.g., 37°C for 60 minutes).
-
Measure Fluorescence: Read the fluorescence on the same plate reader with the identical excitation and emission wavelength settings used for the tubulin polymerization assay.
-
Analyze: If you observe a significant signal from the compound-only wells, it is highly likely that your compound is autofluorescent and is causing an artifact.
Q: I've confirmed my compound is autofluorescent. What are my options to get reliable data?
A: You have two main options: mathematical correction or using an alternative assay format.
Option 1: Mathematical Correction (Background Subtraction) This method is suitable if the compound's fluorescence is stable over the course of the assay and is not excessively high.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. abscience.com.tw [abscience.com.tw]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reproducible Immunofluorescence Staining of Microtubules
Welcome to the technical support center for immunofluorescence (IF) staining of microtubules. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their immunofluorescence experiments for reproducible, high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the immunofluorescence staining of microtubules.
Issue 1: Weak or No Microtubule Signal
Question: I am not seeing any fluorescent signal for my microtubules, or the signal is very weak. What could be the problem?
Answer: Weak or no signal is a common issue that can arise from several factors throughout the experimental process. Here’s a step-by-step guide to troubleshoot this problem.
-
Antibody Performance:
-
Primary Antibody: Ensure your primary antibody is validated for immunofluorescence and recognizes the tubulin isoform in your sample's species.[1][2] Confirm the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles.[2][3] Consider performing a Western blot to verify that the antibody recognizes a protein of the correct molecular weight.
-
Secondary Antibody: Double-check that the secondary antibody is appropriate for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1][2] Protect fluorescently conjugated secondary antibodies from light to prevent photobleaching.[3][4]
-
Antibody Dilution: The concentration of your primary or secondary antibody may be too low.[3][5] Perform a titration to determine the optimal antibody concentration.[3][6]
-
-
Experimental Procedure:
-
Fixation: Inadequate fixation can lead to poor antigen preservation.[4] For microtubules, methanol (B129727) fixation at -20°C can enhance visualization, while paraformaldehyde (PFA) fixation better preserves overall cell morphology.[7] If using PFA, ensure it is freshly prepared, as old formaldehyde (B43269) can autofluoresce.[4] Over-fixation can mask the epitope; in such cases, antigen retrieval might be necessary.[2][3]
-
Permeabilization: If you used PFA fixation, permeabilization is crucial for allowing antibodies to access intracellular targets. Use a detergent like Triton X-100.[2] However, be aware that harsh permeabilization can damage microtubules.[8]
-
Incubation Times: Incubation times for primary and secondary antibodies may be too short.[2][3] Consider increasing the incubation time, for instance, by incubating the primary antibody overnight at 4°C.[4][6]
-
-
Imaging:
Issue 2: High Background Staining
Question: My images have high background fluorescence, which is obscuring the microtubule signal. How can I reduce it?
Answer: High background can be caused by several factors, including non-specific antibody binding and autofluorescence. Here are some troubleshooting steps.
-
Blocking: Insufficient blocking is a common cause of high background.[4][5]
-
Increase the blocking incubation time (e.g., to 1 hour at room temperature).[3][5]
-
Use a blocking solution containing normal serum from the same species as the secondary antibody.[1][4] For example, if you are using a goat anti-mouse secondary antibody, use normal goat serum.
-
Consider using a protein-based blocker like Bovine Serum Albumin (BSA).
-
-
Antibody Concentrations: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1][3] Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.[3]
-
Washing Steps: Inadequate washing between antibody incubations can leave unbound antibodies, contributing to background noise.[3][4] Increase the number and duration of washes with a buffer like PBS containing a small amount of detergent (e.g., 0.1% Tween 20).
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally.[4][10]
-
To check for autofluorescence, examine an unstained sample under the microscope.[4]
-
If autofluorescence is an issue, you can try treating the sample with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS after fixation.[11]
-
-
Sample Handling:
Issue 3: Non-Specific Staining or Artifacts
Question: I see staining, but it doesn't look like microtubules. It appears as speckles, or other cellular compartments are stained. What's going on?
Answer: Non-specific staining can result from antibody cross-reactivity or issues with the experimental protocol.
-
Antibody Specificity:
-
Primary Antibody: The primary antibody may be cross-reacting with other proteins.[10] Ensure the antibody has been validated for specificity.
-
Secondary Antibody: The secondary antibody might be binding non-specifically.[1] Run a control where you omit the primary antibody; if you still see staining, the secondary antibody is the likely cause.[1][3] Using cross-adsorbed secondary antibodies can help reduce non-specific binding.[12]
-
-
Aggregates: Antibodies can form aggregates if not stored or handled properly, leading to punctate, speckled staining.[9] Centrifuge the antibody solution before use to pellet any aggregates.[9]
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents can influence the appearance of microtubules. Methanol fixation can sometimes cause microtubules to appear bundled or less defined compared to PFA fixation. Harsh permeabilization can disrupt the microtubule network.[13]
Quantitative Data Summary
Optimizing reagent concentrations and incubation times is critical for reproducible results. The following tables provide starting recommendations. Remember to titrate these for your specific cell type and experimental conditions.
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range (Purified Antibody) | Starting Dilution Range (Antiserum) |
| Primary Antibody | 1-10 µg/mL[14] | 1:100 to 1:1000[14] |
| Secondary Antibody | 1:200 to 1:1000 | 1:200 to 1:1000 |
Table 2: Recommended Incubation Times and Temperatures
| Step | Duration | Temperature |
| Fixation (4% PFA) | 10-20 minutes | Room Temperature |
| Fixation (Methanol) | 5-10 minutes[7] | -20°C |
| Permeabilization (0.1-0.5% Triton X-100) | 10 minutes[7] | Room Temperature |
| Blocking | 30-60 minutes[15] | Room Temperature |
| Primary Antibody Incubation | 1-2 hours or Overnight[16] | Room Temperature or 4°C[6] |
| Secondary Antibody Incubation | 1 hour[7] | Room Temperature (in the dark) |
Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining of microtubules in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS, or ice-cold Methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)
-
Primary antibody against tubulin
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 50-70%).[7]
-
Washing: Gently wash the cells three times with pre-warmed PBS.[7]
-
Fixation:
-
Permeabilization (for PFA-fixed cells): Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[7] Wash the cells three times with PBS.
-
Blocking: Incubate the cells with Blocking Buffer for at least 30 minutes at room temperature to block non-specific antibody binding.[17]
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in Blocking Buffer to the desired concentration. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[18]
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[7]
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.[7]
-
Washing: Wash the coverslips three times with PBST for 5 minutes each, protecting them from light.[7]
-
Counterstaining: Incubate the coverslips with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[7]
-
Final Washes: Wash the coverslips twice with PBS.[7]
-
Mounting: Briefly rinse the coverslips in distilled water and mount them onto microscope slides using an antifade mounting medium.[7] Seal the edges with nail polish and store the slides at 4°C in the dark until imaging.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for immunofluorescence staining of microtubules.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Immunofluorescence staining of microtubules [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. benchchem.com [benchchem.com]
- 16. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for microtubule visualization
Welcome to the technical support center for optimizing fixation and permeabilization techniques for microtubule visualization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-quality immunofluorescence images of the microtubule network.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between chemical fixation and solvent fixation for microtubule staining?
A1: Chemical fixatives, such as paraformaldehyde (PFA) and glutaraldehyde, work by cross-linking proteins, which preserves cellular architecture well.[1] Solvent fixatives, like cold methanol (B129727) or acetone (B3395972), dehydrate the cell, precipitating proteins and simultaneously permeabilizing the membrane.[1][2] While chemical fixation often better preserves overall cell morphology, solvent fixation can be advantageous for visualizing microtubule structures.[2][3]
Q2: When should I choose methanol fixation over PFA fixation for microtubules?
A2: Methanol fixation is often recommended for visualizing microtubules as it can result in sharper images by removing soluble tubulin monomers and reducing background fluorescence.[2][3] However, it can be harsh on other cellular structures and may not be suitable for all antibodies.[4] PFA fixation, followed by a separate permeabilization step, is a gentler method that better preserves the overall cellular context and is compatible with a wider range of antibodies.[5]
Q3: What is the purpose of permeabilization, and which detergent should I use?
A3: Permeabilization is necessary after chemical fixation to allow antibodies to access intracellular targets like microtubules.[6] The choice of detergent depends on the desired level of permeabilization. Triton X-100 is a non-ionic detergent that solubilizes cell membranes and is commonly used.[6][7] Saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane, leaving organellar membranes largely intact.[6][8]
Q4: Can I perform permeabilization before fixation?
A4: Yes, and this can sometimes improve the specificity of microtubule labeling.[7] A pre-fixation extraction with a detergent like Triton X-100 can remove soluble cytoplasmic proteins, including tubulin monomers, leading to a clearer visualization of the microtubule polymer network.[7] However, the concentration and incubation time of the detergent must be carefully optimized to avoid disrupting microtubule integrity.[7]
Q5: How can I quantify the changes in microtubule structure in my experiments?
A5: Quantitative analysis of microtubule networks can be performed using image processing software to measure parameters such as microtubule length, density, and orientation.[9][10][11] This often involves segmenting the microtubules from the background, followed by feature extraction.[9] Comparing fluorescence intensity between different experimental conditions can also provide quantitative data, though it's crucial to maintain consistent imaging parameters.[12]
Troubleshooting Guides
Issue: Weak or No Microtubule Staining
Q: I am not seeing any clear microtubule filaments, or the signal is very weak. What could be the problem?
A: This is a common issue that can arise from several factors in your protocol. Consider the following troubleshooting steps:
-
Inadequate Fixation: Ensure your fixative is fresh and used at the correct concentration and temperature. For PFA, a 2-4% solution is standard, while methanol should be pre-chilled to -20°C.[4][5]
-
Insufficient Permeabilization: If using a chemical fixative like PFA, ensure the permeabilization step is sufficient for antibody penetration. You may need to optimize the detergent concentration (e.g., 0.1-0.5% Triton X-100) or incubation time.
-
Suboptimal Antibody Dilution: Your primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal dilution for your specific antibody and cell type.[13]
-
Antibody Incompatibility with Fixative: Some antibodies work best with a specific fixation method. For example, some anti-tubulin antibodies may have reduced antigenicity after PFA fixation.[1] Check the antibody datasheet for recommended fixation protocols or test an alternative fixation method like cold methanol.
-
Low Target Expression: If you are working with a cell line with low tubulin expression or under conditions that depolymerize microtubules, the signal will inherently be weak. Include appropriate positive controls in your experiment.[14]
Issue: High Background or Non-Specific Staining
Q: My images have a high background, making it difficult to resolve individual microtubules. How can I reduce this?
A: High background can obscure the fine details of the microtubule network. Here are some potential solutions:
-
Inadequate Washing: Ensure thorough washing steps between antibody incubations to remove unbound antibodies. Increase the number and duration of washes.
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin or normal serum from the secondary antibody host species) and incubating for a sufficient time (e.g., 1 hour at room temperature).[15]
-
Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding. Try using a more dilute antibody solution.[13]
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like PFA can sometimes cause autofluorescence. This can be quenched by incubating the cells with a solution of sodium borohydride (B1222165) or glycine (B1666218) after fixation.[16]
-
Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the primary antibody's host species. Using pre-adsorbed secondary antibodies can also reduce non-specific binding.
Issue: Altered Microtubule Morphology
Q: The microtubules in my images appear fragmented, aggregated, or have a "dotted" appearance instead of long filaments. What could be causing this?
A: The morphology of the microtubules is highly sensitive to the fixation and permeabilization process.
-
Harsh Fixation/Permeabilization: Over-fixation or harsh permeabilization can damage the delicate microtubule structure.[17] If using methanol, ensure it is ice-cold and the incubation time is not excessive (typically 5-10 minutes).[4] If using Triton X-100, a high concentration or prolonged exposure can disrupt microtubules.[7]
-
Suboptimal Buffer Conditions: The buffer used for fixation and subsequent steps should be optimized to preserve microtubule integrity. Microtubule-stabilizing buffers (MTSB), often containing PIPES, EGTA, and magnesium salts, can help maintain microtubule structure.[17][18]
-
Microscopy Technique: The appearance of microtubules can be influenced by the microscopy method. Confocal microscopy, which images a thin optical section, can sometimes make continuous filaments appear "dotted" compared to widefield epifluorescence microscopy, which captures light from the entire cell depth.[19]
-
Cell Health: Ensure the cells are healthy and not overly confluent before fixation, as this can affect cytoskeletal organization.
Quantitative Data Summaries
Table 1: Comparison of Fixation Methods for Microtubule Visualization
| Feature | Paraformaldehyde (PFA) | Cold Methanol | Glutaraldehyde (GA) |
| Mechanism | Cross-links proteins[1] | Dehydrates and precipitates proteins[2] | Strong cross-linking of proteins[20] |
| Morphology Preservation | Good to excellent for overall cell structure[21] | Can cause some structural alterations[2] | Excellent for ultrastructural preservation[20] |
| Microtubule Appearance | Good preservation of filaments[2] | Often results in a "cleaner" background with well-defined filaments[2][3] | Excellent preservation, often used for electron microscopy[20] |
| Permeabilization Required | Yes (e.g., with Triton X-100 or Saponin)[6] | No, fixation and permeabilization occur simultaneously[2] | Yes, and can be challenging due to extensive cross-linking[20] |
| Antigenicity Preservation | Can mask some epitopes[22] | Generally preserves antigenicity well[1] | Can significantly mask epitopes[20] |
| Ease of Use | Relatively straightforward | Simple and fast[4] | Requires careful handling and quenching of autofluorescence |
Table 2: Comparison of Permeabilization Agents
| Feature | Triton X-100 | Saponin | Tween-20 |
| Mechanism | Non-ionic detergent, solubilizes membranes[6] | Interacts with membrane cholesterol, creating pores[8] | Non-ionic detergent, similar to Triton X-100 but generally milder[8] |
| Selectivity | Permeabilizes all cellular membranes (plasma and organellar)[8] | Selectively permeabilizes the plasma membrane, leaving organellar membranes more intact[8] | Non-selective, but may be less disruptive than Triton X-100[8] |
| Effect on Proteins | Can extract some membrane and cytosolic proteins[6] | Generally preserves protein integrity[8] | Can extract proteins, similar to Triton X-100[6] |
| Typical Concentration | 0.1% - 0.5% | 0.1% - 0.5% | 0.1% - 0.5% |
| Reversibility | Not reversible | Reversible (must be included in subsequent wash and antibody incubation steps)[8] | Not reversible |
Experimental Protocols
Protocol 1: Methanol Fixation for Microtubule Staining
This protocol is ideal for achieving high-contrast images of the microtubule network.
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and grow to 60-70% confluency.[15]
-
Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Remove the PBS and add ice-cold (-20°C) methanol. Incubate for 5-10 minutes at -20°C.[4][23]
-
Rehydration: Aspirate the methanol and wash the cells three times with PBS for 5 minutes each to rehydrate.[23]
-
Blocking: Add blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour at room temperature to block non-specific antibody binding.[23]
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer. Remove the blocking buffer and add the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[15]
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[15]
-
Nuclear Staining (Optional): Add DAPI or Hoechst solution to stain the cell nuclei and incubate for 5-10 minutes.[15]
-
Final Wash: Perform a final wash with PBS.[15]
-
Mounting: Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.[15]
Protocol 2: PFA Fixation and Triton X-100 Permeabilization
This protocol is a good starting point for preserving overall cellular morphology while visualizing microtubules.
-
Cell Culture: Plate cells on sterile glass coverslips and grow to the desired confluency.[15]
-
Wash: Gently wash the cells once with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[5]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[15]
-
Permeabilization: Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[15]
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) and incubate for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[15]
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[15]
-
Nuclear Staining (Optional): Add DAPI or Hoechst solution and incubate for 5-10 minutes.[15]
-
Final Wash: Perform a final wash with PBS.[15]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[15]
Diagrams
Caption: Immunofluorescence workflow for microtubule visualization.
References
- 1. researchgate.net [researchgate.net]
- 2. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 3. Comparing fixing agents: methanol vs acetone for IF - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 4. researchgate.net [researchgate.net]
- 5. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 6. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 8. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 9. lfb.rwth-aachen.de [lfb.rwth-aachen.de]
- 10. researchgate.net [researchgate.net]
- 11. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. journals.viamedica.pl [journals.viamedica.pl]
- 23. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Efflux Pump-Mediated Resistance to Tubulin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tubulin inhibitors mediated by drug efflux pumps.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to tubulin inhibitors?
A1: The most common mechanisms of resistance to tubulin inhibitors include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP/ABCG2), which actively pump the drug out of the cell.[1][2][3][[“]]
-
Target Alterations: Mutations in the α- or β-tubulin subunits that reduce the binding affinity of the drug.[5][6]
-
Changes in Tubulin Isotype Composition: Overexpression of specific β-tubulin isotypes, particularly βIII-tubulin, is associated with resistance to taxanes.[1][7]
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR can promote cell survival and counteract the apoptotic signals induced by tubulin inhibitors.[1]
Q2: My cancer cell line has developed resistance to a tubulin inhibitor. How can I determine if this is due to drug efflux pumps?
A2: You can investigate the role of drug efflux pumps through a series of experiments:
-
Verify P-glycoprotein (P-gp) Overexpression: Use Western Blot or qRT-PCR to compare the protein and mRNA levels of P-gp (encoded by the ABCB1 gene) in your resistant cell line versus the parental, sensitive cell line.[1][8]
-
Functional Efflux Assay: Perform a Rhodamine 123 efflux assay. P-gp actively transports this fluorescent dye. A lower intracellular fluorescence in the resistant cells compared to the parental cells indicates increased P-gp activity.[1]
-
Reversal of Resistance: Treat the resistant cells with the tubulin inhibitor in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar). If sensitivity to the tubulin inhibitor is restored, it strongly suggests P-gp-mediated resistance.[1]
Q3: Are there tubulin inhibitors that are not affected by P-glycoprotein-mediated efflux?
A3: Yes, some tubulin inhibitors are less susceptible to efflux by P-gp. For instance, agents that bind to the colchicine (B1669291) site on tubulin may circumvent resistance mechanisms associated with taxanes and vinca (B1221190) alkaloids, including P-gp overexpression.[7] Epothilones are also known to be less affected by P-gp-induced resistance compared to taxanes and vinca alkaloids.[3] Novel synthetic compounds are also being developed to bypass these resistance systems.[5]
Q4: What are some strategies to overcome efflux pump-mediated resistance in my experiments?
A4: Several strategies can be employed:
-
Combination Therapy: Co-administer your tubulin inhibitor with an efflux pump inhibitor to increase the intracellular concentration of the drug.[1] Combining tubulin inhibitors with drugs that have complementary mechanisms of action, such as DNA-damaging agents or topoisomerase inhibitors, can also be effective.[9]
-
Novel Formulations: Nanoparticle-based drug delivery systems can help bypass efflux pumps and enhance drug accumulation in cancer cells.[10][11]
-
Dual-Target Inhibitors: The development of single molecules that can inhibit both tubulin and another therapeutic target is a promising strategy to combat resistance.[12]
Troubleshooting Guides
Problem 1: Decreased sensitivity to the tubulin inhibitor after prolonged exposure.
-
Possible Cause: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1).[1]
-
Troubleshooting Steps:
-
Verify P-gp Overexpression:
-
Western Blot: Compare P-gp protein levels in resistant cells versus the parental (sensitive) cell line.
-
qRT-PCR: Analyze the mRNA expression of the ABCB1 gene, which encodes P-gp.[1]
-
-
Assess P-gp Function:
-
Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent P-gp substrate Rhodamine 123. Reduced intracellular fluorescence in resistant cells indicates increased P-gp activity.[1]
-
-
Confirm with P-gp Inhibitor:
-
Co-administration: Treat resistant cells with the tubulin inhibitor in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A restored sensitivity to the tubulin inhibitor suggests P-gp-mediated resistance.[1]
-
-
Problem 2: Inconsistent levels of resistance observed between experiments.
-
Possible Cause: Experimental variability or instability of the resistant phenotype.
-
Troubleshooting Steps:
-
Cell Line Stability: Ensure a consistent passage number for your resistant cell line, as prolonged culturing can sometimes alter resistance levels. Regularly verify the stability of P-gp expression using Western Blot or qPCR.[8]
-
Assay Conditions: Standardize the concentration and exposure time of the tubulin inhibitor in your cytotoxicity assays.
-
Contamination: Check for mycoplasma contamination, which can affect cellular metabolism and drug sensitivity.[8]
-
Problem 3: A known P-gp inhibitor fails to reverse the resistance to the tubulin inhibitor.
-
Possible Cause: The inhibitor may not be effective under your experimental conditions, or other resistance mechanisms may be at play.
-
Troubleshooting Steps:
-
Inhibitor Optimization: Ensure you are using the optimal concentration and pre-incubation time for the specific P-gp inhibitor and your cell line. These parameters may need to be determined empirically.[8]
-
Presence of Other Resistance Mechanisms: Your cells might be employing other resistance mechanisms in addition to or instead of P-gp, such as alterations in the tubulin protein itself or the involvement of other ABC transporters.[1][7] Investigate these possibilities through tubulin mutation sequencing and expression analysis of other transporters like MRP1 and BCRP.
-
Data Presentation
Table 1: Example Data for P-gp Overexpression and Function
| Cell Line | P-gp Protein Level (Relative to Parental) | ABCB1 mRNA Expression (Fold Change) | Rhodamine 123 Fluorescence (Mean Intensity) |
| Parental (Sensitive) | 1.0 | 1.0 | 1500 |
| Resistant | 8.5 | 12.3 | 350 |
| Resistant + Verapamil | 8.3 | 12.1 | 1350 |
Table 2: Example IC50 Values for Tubulin Inhibitor With and Without P-gp Inhibitor
| Cell Line | Tubulin Inhibitor IC50 (nM) | Tubulin Inhibitor + Verapamil IC50 (nM) | Fold Reversal |
| Parental (Sensitive) | 10 | 8 | 1.25 |
| Resistant | 250 | 15 | 16.7 |
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (P-gp) Detection
-
Cell Lysis:
-
Harvest sensitive and resistant cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against P-gp overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the P-gp signal.[8]
-
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Preparation:
-
Harvest sensitive, resistant, and resistant cells to be treated with a P-gp inhibitor.
-
Resuspend cells in a suitable buffer (e.g., PBS with 1% FBS).
-
-
Rhodamine 123 Loading:
-
Incubate cells with Rhodamine 123 (e.g., at 1 µg/mL) for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
-
Efflux:
-
Wash the cells with ice-cold PBS to remove extracellular dye.[8]
-
Resuspend the cells in a fresh, warm medium (with or without a P-gp inhibitor) and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Compare the fluorescence intensity between the parental, resistant, and inhibitor-treated resistant cells. Lower fluorescence in resistant cells compared to parental cells indicates P-gp activity, which should be reversed in the presence of an inhibitor.[1]
-
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
-
Drug Treatment:
-
Prepare serial dilutions of the tubulin inhibitor, a P-gp inhibitor, and a combination of both.
-
Treat the cells and include a vehicle-only control.[9]
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.[9]
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control and determine IC50 values.
-
Mandatory Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Experimental workflow to identify P-gp mediated resistance.
Caption: PI3K/Akt/mTOR signaling pathway in cell survival.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oaepublish.com [oaepublish.com]
- 4. consensus.app [consensus.app]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 11. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential Strategies for Overcoming Multidrug Resistance and Reducing Side Effects of Monomer Tubulin Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Cell Cycle Analysis Results with Tubulin Polymerization-IN-14
This technical support guide is designed for researchers, scientists, and drug development professionals who are using "Tubulin polymerization-IN-14" and have encountered unexpected cell cycle analysis results. This guide provides troubleshooting steps and frequently asked questions (FAQs) to help you interpret your data and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the cell cycle?
A1: this compound is an inhibitor of tubulin polymerization, binding to the colchicine (B1669291) site on tubulin.[1] By disrupting microtubule dynamics, it is expected to block cells in the G2/M phase of the cell cycle, leading to an accumulation of cells in this phase.[1][2][3][4] This G2/M arrest can subsequently induce apoptosis.[1]
Q2: At what concentration should I see the expected G2/M arrest?
A2: The optimal concentration can vary between cell lines. It is recommended to perform a dose-response experiment. For example, in K562 cells, concentrations between 5-20 nM for 48 hours have been shown to cause G2/M arrest.[1] However, the IC50 for growth inhibition across various cancer cell lines can range from 0.03 to 85.8 µM.[5]
Q3: We are observing significant cytotoxicity that doesn't seem to correlate with the expected antimitotic activity. What could be the cause?
A3: High concentrations of small molecule inhibitors can lead to off-target effects, causing cytotoxicity that is independent of the primary mechanism of action.[6] It is also possible that in certain cell lines, the compound interacts with other molecular targets, leading to altered sensitivity and unexpected cell death pathways.[6]
Troubleshooting Unexpected Cell Cycle Results
Scenario 1: No significant G2/M arrest is observed.
Possible Cause 1: Compound Inactivity or Insufficient Concentration
-
Troubleshooting:
-
Verify the activity of your compound stock. Use a positive control, such as another known tubulin inhibitor like vincristine (B1662923) or colchicine.
-
Perform a wider dose-response curve to ensure you are using an effective concentration for your specific cell line.[5]
-
Possible Cause 2: Drug Efflux
-
Troubleshooting:
-
Some cell lines have high levels of drug efflux pumps (e.g., P-glycoprotein) that can remove the compound from the cell.[5] Consider co-treatment with a known efflux pump inhibitor to see if the G2/M arrest is restored.
-
Possible Cause 3: Cell Line-Specific Resistance
-
Troubleshooting:
-
Different cancer cell lines can have varying expression levels of tubulin isotypes, some of which may have a lower binding affinity for the inhibitor, leading to resistance.[6] Consider testing the compound on a different, sensitive cell line to confirm its activity.
-
Scenario 2: A significant increase in the G1 and/or G2 peak is observed, but not a clear M-phase arrest.
Possible Cause 1: Premitotic Arrest
-
Troubleshooting:
Possible Cause 2: Issues with Flow Cytometry Analysis
-
Troubleshooting:
Scenario 3: The cell cycle profile is unclear, with broad peaks or a large sub-G1 peak.
Possible Cause 1: Cell Aggregates
-
Troubleshooting:
-
Cell clumps can be mistaken for cells in the G2/M phase. Always sieve your cells before acquiring them on the cytometer.[9]
-
Use doublet discrimination by plotting the pulse width versus the pulse area of the DNA content signal.
-
Possible Cause 2: Excessive Apoptosis
-
Troubleshooting:
-
A large sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Consider using a shorter treatment duration or a lower concentration of the compound to reduce the level of apoptosis and better visualize the initial cell cycle arrest.
-
Perform an apoptosis assay, such as Annexin V/PI staining, to confirm and quantify the level of apoptosis.[6]
-
Possible Cause 3: Improper Sample Preparation
-
Troubleshooting:
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (Tubulin Polymerization) | 3.15 µM | Not Specified | [1] |
| Effective Concentration (G2/M Arrest) | 5-20 nM (48h) | K562 | [1] |
| GI50 (Growth Inhibition) | 0.03 - 85.8 µM | Panel of cancer cell lines | [5] |
| IC50 (Growth Inhibition) | 1.4 - 2.0 µM (72h) | Lymphoma cell lines | [5] |
Key Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Drug Incubation: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
Cell Cycle Analysis by Flow Cytometry
-
Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash cells with ice-cold PBS.
-
Fixation: Fix cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[11]
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[10]
-
Incubate in the dark for at least 15-30 minutes.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer using a low flow rate.[11]
-
Collect a sufficient number of events (e.g., 10,000-20,000) for accurate analysis.
-
Use appropriate software to analyze the cell cycle distribution.
-
Visualizations
Expected Signaling Pathway of this compound
Caption: Expected mechanism of action of this compound.
Troubleshooting Workflow for Unexpected Cell Cycle Results
Caption: Troubleshooting workflow for unexpected cell cycle results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing "Tubulin polymerization-IN-14"
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Tubulin Polymerization-IN-14, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as Compound 20a) is a potent inhibitor of tubulin polymerization with an IC50 of 3.15 μM.[1] It exerts its anticancer and anti-vascular effects by binding to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule dynamics.[1] This interference with microtubule formation leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells.[1]
Q2: How should I store this compound?
For specific storage conditions and shelf-life, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier. As a general guideline for similar compounds, the powdered form is typically stored at -20°C for long-term stability. Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the recommended solvent for reconstituting this compound?
This compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions. While specific solubility data should be confirmed with the product's CoA, tubulin inhibitors are generally soluble in DMSO.[2][3]
Q4: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound has been shown to inhibit cell growth, arrest the cell cycle at the G2/M phase, and induce apoptosis.[1] It can also lead to the collapse of the mitochondrial membrane potential.[1] In studies with Human Umbilical Vein Endothelial Cells (HUVECs), it has been observed to decrease wound closure and the formation of capillary-like tubules, indicating anti-vascular activity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of tubulin polymerization observed | Inactive Compound: The compound may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly at the recommended temperature and protected from light. Prepare fresh stock solutions. |
| Incorrect Compound Concentration: The concentration of this compound used may be too low to elicit an inhibitory effect. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific assay conditions. | |
| Inactive Tubulin: The tubulin protein may have lost its polymerization competency due to improper storage or multiple freeze-thaw cycles. | Use high-quality, polymerization-competent tubulin. Aliquot tubulin upon receipt and store at -80°C. Thaw on ice and use promptly.[4] | |
| Precipitation of the compound in the assay buffer | Low Solubility: The final concentration of this compound may exceed its solubility in the aqueous assay buffer. The final DMSO concentration might be too high. | Check the final concentration of the compound and ensure the final DMSO concentration is low (typically ≤2%).[4] Consider pre-warming the buffer. If precipitation persists, a different solvent system may need to be explored, though this could affect the assay. |
| High background signal in the assay | Compound Autofluorescence (Fluorescence-based assays): The compound itself may be fluorescent at the excitation and emission wavelengths used. | Run a control experiment with the compound in the assay buffer without tubulin to measure its intrinsic fluorescence. If significant, consider using a different fluorescent probe or a turbidity-based assay. |
| Compound Precipitation (Turbidity-based assays): The compound may be precipitating and scattering light, mimicking tubulin polymerization. | Visually inspect the wells for any precipitate. Centrifuge the compound dilutions before adding them to the assay. Run a control with the compound in the buffer alone.[4] | |
| Inconsistent or variable results between replicates | Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Air Bubbles: Bubbles in the wells can interfere with optical measurements. | Be careful not to introduce air bubbles when pipetting. If bubbles are present, try to remove them gently with a clean pipette tip. | |
| Temperature Fluctuations: Tubulin polymerization is highly temperature-dependent. | Ensure the plate reader is pre-warmed to and maintained at 37°C throughout the experiment. Keep all reagents on ice until the reaction is initiated. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Tubulin Polymerization) | 3.15 μM | [1] |
| Molecular Formula | C15H15ClN2O2 | [1] |
| Molecular Weight | 290.74 g/mol | [1] |
| In Vivo Efficacy (Liver Tumor Allograft Mouse Model) | 68.7% decrease in tumor weight at 30 mg/kg/day (21 days, i.v.) | [1] |
| Cell Cycle Arrest (K562 cells, 48h) | G2/M phase arrest observed at 5-20 nM | [1] |
| Apoptosis Induction (K562 cells, 48h) | 10.46% (5 nM), 48.55% (10 nM), 62.26% (20 nM) | [1] |
Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol provides a framework for assessing the effect of this compound on the polymerization of purified tubulin by measuring changes in turbidity.
1. Reagent Preparation:
- Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Prepare fresh and keep on ice.
- GTP Stock Solution: 10 mM GTP in distilled water. Aliquot and store at -80°C.
- Tubulin Stock Solution: Reconstitute lyophilized, high-purity (>99%) tubulin in ice-cold TPB to a final concentration of 10 mg/mL. Aliquot, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
- This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
- Control Compounds: Prepare stock solutions of a known tubulin polymerization inhibitor (e.g., Nocodazole) and a promoter (e.g., Paclitaxel) in DMSO.
2. Assay Procedure:
- Pre-warm a 96-well clear bottom plate and a microplate reader to 37°C.
- On ice, prepare serial dilutions of this compound and control compounds in TPB. The final DMSO concentration in the assay should not exceed 2%.[4]
- In the pre-warmed 96-well plate, add the following to each well:
- TPB to bring the final volume to 100 µL.
- GTP to a final concentration of 1 mM.
- Your diluted this compound, control compound, or vehicle (DMSO).
- To initiate the reaction, add the required volume of cold tubulin solution to each well to achieve a final concentration of 2-3 mg/mL. Mix gently by pipetting up and down without introducing bubbles.
- Immediately place the plate in the pre-warmed microplate reader.
- Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
3. Data Analysis:
- Plot the absorbance (OD at 340 nm) versus time for each condition.
- A successful polymerization reaction in the vehicle control should show a sigmoidal curve.
- Determine the rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance).
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Mechanism of action for this compound.
References
Validation & Comparative
Tubulin Polymerization-IN-14 vs. Colchicine: A Comparative Analysis of Microtubule Destabilizing Agents
In the landscape of cancer research and drug development, agents that target microtubule dynamics remain a cornerstone of therapeutic strategies. Both Tubulin polymerization-IN-14 and the well-established natural product, colchicine (B1669291), function as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This guide provides a detailed comparative analysis of these two compounds, presenting available experimental data, outlining key experimental protocols, and visualizing their shared mechanism of action.
Mechanism of Action: Targeting the Colchicine Binding Site
Both this compound and colchicine exert their cytotoxic effects by binding to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and colchicine. It is important to note that the data for this compound is limited, and direct comparisons of IC50 values should be interpreted with caution as they may originate from studies with different experimental conditions. For a more direct comparison, data for a novel tubulin inhibitor, compound G13, which was compared side-by-side with colchicine, is also included.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (μM) | Reference |
| This compound | 3.15 | [1] |
| Colchicine | ~1 - 8.1 | [2][3] |
| Compound G13 | 13.5 | [3] |
Table 2: Antiproliferative Activity (IC50 values in various cell lines)
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | K562 (Leukemia) | Not explicitly stated, but effective at 5-20 nM | [1] |
| Colchicine | A549 (Lung) | 3.9 | [4] |
| MDA-MB-231 (Breast) | 2.2 | [4] | |
| HEPG2 (Liver) | 3 | [4] | |
| 1A9 (Ovarian) | 11.9 | [3] | |
| BT-12 (Brain) | 16 | [5] | |
| BT-16 (Brain) | 56 | [5] | |
| Compound G13 | A549 (Lung) | 650 | [3] |
| HCT116 (Colon) | 810 | [3] | |
| MDA-MB-231 (Breast) | 900 | [3] | |
| PC-3 (Prostate) | 720 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for assays commonly used to characterize tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Preparation: Purified tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Mixture: The tubulin solution is mixed with GTP (to a final concentration of 1 mM) and a fluorescent reporter (e.g., DAPI) in a 96-well plate.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate polymerization.
-
Measurement: The increase in fluorescence (due to the binding of the reporter to polymerized microtubules) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of polymerization is determined, and the concentration of the compound that inhibits polymerization by 50% (IC50) is calculated.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance at 570 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a defined period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified to identify cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Staining: Harvested cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Mandatory Visualization
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action of colchicine-site tubulin inhibitors.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of tubulin inhibitors.
References
A Head-to-Head Comparison: The Efficacy of Tubulin Polymerization-IN-14 Versus Paclitaxel
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two microtubule-targeting agents: Tubulin Polymerization-IN-14, a novel tubulin polymerization inhibitor, and Paclitaxel (B517696), a well-established microtubule-stabilizing agent. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and visualizes the cellular pathways they impact.
Executive Summary
This compound and Paclitaxel represent two distinct classes of microtubule-targeting agents that both culminate in cell cycle arrest and apoptosis, making them valuable tools in cancer research and drug development. Paclitaxel, a member of the taxane (B156437) family, is a widely used chemotherapeutic that functions by stabilizing microtubules, leading to the formation of non-functional microtubule bundles and mitotic arrest. In contrast, this compound is a tubulin polymerization inhibitor that binds to the colchicine (B1669291) site on tubulin, preventing the formation of microtubules, which also results in mitotic arrest and apoptosis. While extensive data is available for Paclitaxel, information on this compound is more limited, necessitating a comparison based on available preclinical data.
Mechanism of Action: A Tale of Two Opposing Forces on Microtubule Dynamics
The fundamental difference between these two compounds lies in their opposing effects on tubulin dynamics.
This compound: This compound acts as a microtubule-destabilizing agent. It binds to the colchicine binding site on β-tubulin, a site distinct from the binding site of taxanes and vinca (B1221190) alkaloids. This binding event prevents the polymerization of α- and β-tubulin dimers into microtubules. The net effect is a disruption of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. The absence of a functional spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1]
Paclitaxel: In contrast, Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers and stabilizing the microtubule structure.[2] This stabilization prevents the dynamic instability required for normal microtubule function, particularly during mitosis. The result is the formation of overly stable, non-functional microtubules, which disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[3]
Data Presentation: A Comparative Look at Efficacy
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (Tubulin Polymerization) | Mechanism |
| This compound | 3.15 µM[4] | Inhibitor |
| Paclitaxel | N/A | Promoter |
Table 2: Comparative Cytotoxicity (IC50 Values)
It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell lines, assay methods, and exposure times.
| Cell Line | Cancer Type | This compound IC50 | Paclitaxel IC50 |
| K562 | Chronic Myelogenous Leukemia | Reported to be effective in the nM range for apoptosis induction[4] | ~10 nM[5] |
| MCF-7 | Breast Cancer | Data Not Available | ~7.5 nM[6] |
| HCT116 | Colorectal Carcinoma | Data Not Available | ~2.46 nM[7] |
| A549 | Lung Carcinoma | Data Not Available | Varies (e.g., ~5 nM to >32 µM depending on exposure time)[8] |
Signaling Pathways and Cellular Fate
Both compounds, despite their opposing mechanisms, converge on the induction of G2/M cell cycle arrest and apoptosis.
This compound Signaling Pathway
As a colchicine-binding site inhibitor, this compound disrupts microtubule formation, leading to mitotic arrest. This arrest is a potent trigger for the intrinsic apoptotic pathway, often characterized by the collapse of the mitochondrial membrane potential.[4]
Paclitaxel Signaling Pathway
Paclitaxel's stabilization of microtubules also leads to G2/M arrest and apoptosis. The signaling cascade initiated by paclitaxel is more extensively characterized and involves key signaling pathways such as PI3K/AKT and MAPK, as well as the Bcl-2 family of proteins and the activation of caspases.[3]
References
- 1. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Anticancer Efficacy of Tubulin Polymerization-IN-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anticancer effects of Tubulin polymerization-IN-14, a potent inhibitor of tubulin polymerization that binds to the colchicine (B1669291) site. Its performance is evaluated against other tubulin inhibitors with the same mechanism of action, namely ZD6126, Plinabulin, and OAT-449. The information is presented to facilitate an objective assessment of its potential in preclinical drug development.
Mechanism of Action: Targeting Microtubule Dynamics
Tubulin polymerization is a critical process for cell division, intracellular transport, and the maintenance of cell shape. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during mitosis. Inhibitors of tubulin polymerization interfere with this process, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. This compound and the comparators discussed in this guide all bind to the colchicine site on β-tubulin, inducing a conformational change that prevents the incorporation of tubulin dimers into growing microtubules.
Caption: Signaling pathway of colchicine-binding site tubulin polymerization inhibitors.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anticancer effects of this compound and its alternatives. It is important to note that the experimental models and conditions vary between studies, which should be considered when making direct comparisons.
| Compound | Cancer Model | Mouse Strain | Dosage and Administration | Key Findings |
| This compound | Liver Tumor Allograft | ICR | 15 and 30 mg/kg, i.v., daily for 21 days | 68.7% decrease in tumor weight at 30 mg/kg; no significant body weight loss.[1] |
| ZD6126 | Calu-6 Human Lung Cancer Xenograft | Nude | 200 mg/kg, i.p., single dose or 100 mg/kg, i.p., daily for 5 days | Significant tumor growth delay and extensive tumor necrosis; well-tolerated.[2] |
| Plinabulin | MM.1S Human Multiple Myeloma Xenograft | Not Specified | 7.5 mg/kg, i.p., twice a week for 3 weeks | Significant inhibition of tumor growth and prolonged survival. |
| OAT-449 | HT-29 Human Colorectal Adenocarcinoma Xenograft | BALB/c Nude | Intraperitoneal administration (dosage not specified) | Inhibition of tumor growth. |
| OAT-449 | SK-N-MC Human Neuroepithelioma Xenograft | BALB/c Nude | 2.5 mg/mL, i.v. | Inhibition of tumor growth.[3] |
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the in vivo data. The following sections provide detailed protocols for the key experiments cited.
This compound: Liver Tumor Allograft Model
-
Animal Model: Five-week-old male ICR mice were used for the liver tumor allograft model.[1]
-
Tumor Implantation: The specific murine liver cancer cell line used for the allograft is not specified in the available literature.
-
Treatment: Mice were treated with this compound at doses of 15 and 30 mg/kg via intravenous injection daily for 21 days.[1]
-
Efficacy Evaluation: The primary endpoint was the measurement of tumor weight at the end of the treatment period. Body weight was monitored as a general indicator of toxicity.[1]
ZD6126: Calu-6 Human Lung Cancer Xenograft Model
-
Animal Model: Athymic nude mice were used for the Calu-6 xenograft model.
-
Tumor Implantation: Calu-6 human lung cancer cells were implanted subcutaneously.
-
Treatment: ZD6126 was administered intraperitoneally as a single 200 mg/kg dose or as five daily doses of 100 mg/kg.[2]
-
Efficacy Evaluation: Tumor growth delay was the primary efficacy endpoint. Histological analysis was performed to assess tumor necrosis.[2]
Plinabulin: MM.1S Human Multiple Myeloma Xenograft Model
-
Animal Model: The specific mouse strain for the MM.1S xenograft model was not detailed in the referenced abstract.
-
Tumor Implantation: MM.1S human multiple myeloma cells were implanted to establish tumors.
-
Treatment: Plinabulin was administered at 7.5 mg/kg via intraperitoneal injection twice a week for three weeks.
-
Efficacy Evaluation: Efficacy was determined by measuring tumor growth inhibition and overall survival.
OAT-449: HT-29 and SK-N-MC Xenograft Models
-
Animal Model: BALB/c nude mice were used for both the HT-29 and SK-N-MC xenograft models.[3]
-
Tumor Implantation: HT-29 human colorectal adenocarcinoma cells or SK-N-MC human neuroepithelioma cells were implanted subcutaneously.[3]
-
Treatment: For the HT-29 model, OAT-449 was administered intraperitoneally. For the SK-N-MC model, a 2.5 mg/mL solution was administered intravenously.[3]
-
Efficacy Evaluation: The primary outcome was the inhibition of tumor growth.[3]
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for evaluating the in vivo anticancer effects of tubulin polymerization inhibitors, highlighting the key stages from model selection to data analysis.
Caption: Comparative experimental workflow for in vivo studies.
Conclusion
This compound demonstrates significant in vivo antitumor activity in a liver tumor allograft model, showing a clear dose-dependent effect with minimal toxicity at the tested doses. When compared to other colchicine-binding site inhibitors, its efficacy appears promising. However, the heterogeneity of the preclinical models and experimental designs necessitates caution in direct comparisons. The data presented in this guide underscores the potential of this compound as a candidate for further preclinical and clinical development. Future studies should aim to evaluate its efficacy in a broader range of cancer models, including patient-derived xenografts, and to conduct comprehensive toxicity profiling to establish a clear therapeutic window.
References
The Synergistic Potential of Tubulin Polymerization-IN-14 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy, overcome drug resistance, and minimize toxic side effects. Tubulin polymerization inhibitors, a cornerstone of chemotherapy, are pivotal in this approach. This guide explores the predicted synergistic effects of Tubulin Polymerization-IN-14, a potent inhibitor of tubulin polymerization, when combined with other classes of chemotherapeutic agents. While direct experimental data on combinations with this compound is emerging, this analysis is based on its known mechanism of action and extensive data from functionally similar tubulin inhibitors.
Mechanism of Action: Disrupting the Cellular Scaffolding
This compound is a tubulin polymerization inhibitor that binds to the colchicine (B1669291) binding site on β-tubulin.[1] This action prevents the formation of microtubules, which are essential components of the cytoskeleton critical for cell division, intracellular transport, and maintenance of cell shape.[2][3][4] By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[1] The agent also exhibits potent anti-vascular activities.[1]
Microtubule-targeting agents are broadly categorized into two groups:
-
Microtubule-Destabilizing Agents (MDAs): This category, which includes this compound and Vinca alkaloids, inhibits the polymerization of tubulin dimers.[5][6] This disruption of microtubule formation leads to mitotic arrest and subsequent cell death.[4]
-
Microtubule-Stabilizing Agents (MSAs): Agents like taxanes (e.g., paclitaxel) fall into this group. They bind to polymerized tubulin, preventing its depolymerization and leading to the formation of dysfunctional, overly stable microtubules, which also triggers cell cycle arrest and apoptosis.[5][6]
The rationale for combining this compound with other chemotherapeutics stems from the potential to target multiple, distinct cellular pathways simultaneously, creating a more effective assault on cancer cells.[6]
Predicted Synergistic Combinations with this compound
Based on the mechanisms of action of other tubulin inhibitors, several classes of chemotherapeutic agents are predicted to exhibit synergistic or additive effects when combined with this compound.
Topoisomerase Inhibitors
Topoisomerase inhibitors, such as irinotecan (B1672180) and etoposide, interfere with DNA replication and repair by targeting topoisomerase enzymes.[7] Combining these agents with a microtubule inhibitor like this compound could create a powerful dual attack on both DNA integrity and cell division.[7][8] Studies on other tubulin inhibitors have demonstrated such synergistic effects. For instance, a novel synthetic dolastatin analogue (a tubulin polymerization inhibitor) showed synergistic antitumor effects in combination with irinotecan in non-small cell lung cancer (NSCLC) models.[9]
Platinum-Based Agents
Platinum-based drugs, such as cisplatin (B142131) and oxaliplatin, function by cross-linking DNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis. The combination of a tubulin polymerization inhibitor with a platinum-based agent targets two fundamental cellular processes. A synthetic dolastatin analogue has been shown to have synergistic/additive effects with cisplatin in NSCLC models.[9]
Antimetabolites
Antimetabolites, like capecitabine (B1668275) and gemcitabine (B846), structurally resemble endogenous molecules and interfere with normal metabolic pathways, particularly the synthesis of DNA and RNA. Combining an antimetabolite with this compound could disrupt both the production of cellular building blocks and the machinery for cell division. A novel tubulin polymerization inhibitor demonstrated synergistic effects with capecitabine in colorectal cancer models.[9] Furthermore, the sequential administration of gemcitabine followed by paclitaxel (B517696) has shown synergistic effects in non-small cell lung cancer cell lines.[10]
Molecularly Targeted Agents
Targeted therapies, such as trastuzumab (Herceptin) and pertuzumab, are designed to interfere with specific molecules involved in cancer cell growth and survival. Combining this compound with these agents could offer a multi-pronged approach. For example, a novel tubulin polymerization inhibitor exhibited synergistic antitumor effects with trastuzumab and pertuzumab in a HER2-positive breast cancer model.[9] Another tubulin inhibitor, MPT0B014, showed significantly improved tumor inhibition in mice when combined with erlotinib.[11]
Quantitative Analysis of Synergy: A Comparative Overview
The synergistic effect of drug combinations is often quantified using the Combination Index (CI), based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
The following table summarizes reported CI values for combinations of various tubulin inhibitors with other chemotherapeutic agents in different cancer cell lines. This data serves as a predictive framework for the potential synergistic partners for this compound.
| Tubulin Inhibitor Class | Combination Agent | Cancer Cell Line | Combination Index (CI) | Predicted Outcome with this compound |
| Microtubule Destabilizer | Irinotecan (Topoisomerase I Inhibitor) | NSCLC Xenograft | Synergistic/Additive | Highly Probable Synergy |
| Microtubule Destabilizer | Cisplatin (Platinum-based Agent) | NSCLC Xenograft | Synergistic/Additive | Highly Probable Synergy |
| Microtubule Destabilizer | Capecitabine (Antimetabolite) | Colorectal Cancer Xenograft | Synergistic/Additive | Highly Probable Synergy |
| Microtubule Destabilizer | Trastuzumab (Targeted Therapy) | HER2+ Breast Cancer Xenograft | Synergistic | Probable Synergy |
| Microtubule Destabilizer | Pertuzumab (Targeted Therapy) | HER2+ Breast Cancer Xenograft | Synergistic | Probable Synergy |
| Microtubule Stabilizer (Paclitaxel) | Gemcitabine (Antimetabolite) | A549, H520 (NSCLC) | <1 (Synergistic) | Probable Synergy (Sequence-dependent) |
| Microtubule Destabilizer (Eribulin) | Paclitaxel (Microtubule Stabilizer) | MDA-MB-231, Hs578T (TNBC) | Synergistic | Potential for Synergy |
Note: The data presented is based on published studies with various tubulin inhibitors and serves as a predictive guide for this compound.
Experimental Protocols for Synergy Assessment
Robust preclinical evaluation is essential to identify effective combination therapies. The following are standard experimental protocols for assessing synergy.
Cell Viability Assay (MTT or SRB Assay)
-
Objective: To determine the cytotoxic effects of single agents and their combinations.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, the combination agent, and their mixture at a constant ratio for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT or SRB reagent and incubate further.
-
Solubilize the formazan (B1609692) crystals (for MTT) or the protein-bound dye (for SRB).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability and determine IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the drug combination.
-
Methodology:
-
Treat cells with the individual drugs and their combination for a predetermined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the drug combination on cell cycle progression.
-
Methodology:
-
Treat cells with the drug combination for a specific duration.
-
Harvest, wash, and fix the cells in cold ethanol.
-
Treat the fixed cells with RNase A and stain with Propidium Iodide.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin-targeting agent combination therapies: dosing schedule could matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerases and tubulin inhibitors: a promising combination for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic co-assemblies for synergistic NSCLC treatment through dual topoisomerase I and tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Investigating Drug Resistance: A Comparative Guide to Tubulin Polymerization-IN-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Tubulin polymerization-IN-14," a potent inhibitor of tubulin polymerization, with other established anti-tubulin agents. We delve into potential mechanisms of resistance, supported by experimental data and detailed protocols to aid in the design of future research aimed at overcoming therapeutic failure.
Abstract
"this compound" is a novel small molecule that inhibits tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin, exhibiting significant anti-cancer and anti-vascular activities.[1] Resistance to anti-tubulin agents is a major clinical challenge, often arising from mechanisms such as overexpression of drug efflux pumps, mutations in tubulin subunits, or alterations in the expression of tubulin isotypes.[1][2] This guide explores these potential resistance mechanisms in the context of "this compound" and provides a comparative analysis with other tubulin inhibitors, offering a framework for investigating and potentially circumventing drug resistance.
"this compound": Mechanism of Action and Preclinical Efficacy
"this compound" functions as a tubulin polymerization inhibitor with an IC50 of 3.15 µM.[1] By binding to the colchicine site on tubulin, it disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Preclinical studies have demonstrated its potent cytotoxic effects across a range of cancer cell lines and a significant, dose-dependent antitumor effect in a liver tumor allograft mouse model.[1]
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity of "this compound" against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| K562 | Chronic Myelogenous Leukemia | 0.01 ± 0.001 |
| HepG2 | Hepatocellular Carcinoma | 0.019 ± 0.002 |
| HCT-8 | Ileocecal Adenocarcinoma | 0.021 ± 0.003 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.02 ± 0.001 |
| HFL-1 | Normal Human Fetal Lung | 0.118 ± 0.007 |
Comparative Analysis with Other Tubulin Inhibitors
To understand the potential advantages and liabilities of "this compound," it is essential to compare it with other classes of tubulin-targeting agents.
| Drug Class | Example(s) | Binding Site | Primary Mechanism of Action | Known Resistance Mechanisms |
| Colchicine Site Binders | Colchicine, Combretastatins, "this compound" | Colchicine site on β-tubulin | Inhibit tubulin polymerization | P-gp overexpression (variable susceptibility), β-tubulin isotype alterations (especially βIII), tubulin mutations.[3][4] |
| Vinca (B1221190) Alkaloids | Vincristine, Vinblastine | Vinca domain on β-tubulin | Inhibit tubulin polymerization | P-gp overexpression, β-tubulin isotype alterations, tubulin mutations.[5] |
| Taxanes | Paclitaxel, Docetaxel | Taxane site on β-tubulin | Stabilize microtubules, promoting polymerization | P-gp overexpression, β-tubulin isotype alterations (especially βIII), tubulin mutations.[6] |
| Epothilones | Ixabepilone | Taxane site on β-tubulin | Stabilize microtubules, promoting polymerization | Less susceptible to P-gp-mediated resistance compared to taxanes, but resistance can occur through β-tubulin mutations.[3] |
Potential Resistance Mechanisms to "this compound"
While no cell lines with acquired resistance to "this compound" have been reported in the literature, we can hypothesize potential mechanisms based on known resistance to other colchicine-site binding agents.
Overexpression of ABC Transporters
The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a common mechanism of multidrug resistance.[1] These transporters act as efflux pumps, reducing the intracellular concentration of the drug. While some colchicine-site inhibitors are known to be P-gp substrates, others are not, or are poor substrates.[3][4] The susceptibility of "this compound" to P-gp-mediated efflux remains to be determined.
Alterations in Tubulin Isotypes
Humans express several β-tubulin isotypes. Overexpression of the βIII-tubulin isotype is frequently associated with resistance to taxanes and some vinca alkaloids.[2] While the colchicine binding site is generally conserved across isotypes, alterations in the expression levels of different isotypes can affect microtubule dynamics and drug sensitivity.[3] Increased expression of βIII-tubulin has been shown to confer resistance to some colchicine-site binders.
Mutations in the Tubulin Gene
Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site or affect the conformational changes required for drug action, leading to resistance.[2] For colchicine-site binders, mutations within this pocket can significantly reduce binding affinity.
Experimental Protocols for Investigating Resistance
To investigate these potential resistance mechanisms, the following experimental approaches are recommended.
Development of Resistant Cell Lines
-
Protocol:
-
Culture a sensitive cancer cell line (e.g., K562 or MDA-MB-231) in the continuous presence of "this compound," starting at a low concentration (e.g., IC20).
-
Gradually increase the drug concentration in a stepwise manner as the cells develop resistance and resume proliferation.
-
Periodically assess the IC50 of the cell population to quantify the level of resistance.
-
Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones for further characterization.
-
Cell Viability and Cytotoxicity Assays
-
Protocol (Resazurin Reduction Assay): [2]
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of "this compound" or a comparator drug.
-
Incubate for a specified period (e.g., 72 hours).
-
Add resazurin (B115843) solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
-
In Vitro Tubulin Polymerization Assay
-
Protocol (Fluorescence-based): [7][8]
-
Use a commercially available tubulin polymerization assay kit.
-
Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a suitable buffer.
-
Add "this compound" or control compounds at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin reaction mixture to the wells.
-
Measure the fluorescence intensity at regular intervals at 37°C using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).
-
Plot fluorescence intensity versus time to monitor the kinetics of tubulin polymerization.
-
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and potential resistance, the following diagrams illustrate key pathways and experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing 'unfurling' microtubule growth | EurekAlert! [eurekalert.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Resistance Between Tubulin Polymerization-IN-14 and Other Tubulin Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel tubulin inhibitor, "Tubulin Polymerization-IN-14," with established tubulin-binding agents. The focus is on cross-resistance profiles, supported by experimental data and detailed methodologies, to inform preclinical drug development and mechanistic studies.
Introduction to Tubulin Binders and Mechanisms of Resistance
Tubulin-targeting agents are a cornerstone of cancer chemotherapy. They function by disrupting microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis.[1][2][3] These agents are broadly classified based on their binding site on the αβ-tubulin heterodimer and their effect on microtubule stability. The major classes include:
-
Taxanes (e.g., Paclitaxel): Bind to the taxane (B156437) site on β-tubulin, stabilizing microtubules and preventing their depolymerization.[4][5][6]
-
Vinca (B1221190) Alkaloids (e.g., Vincristine): Bind to the vinca site on β-tubulin, inhibiting microtubule polymerization and leading to destabilization.[4][5][6]
-
Colchicine-Site Binders: Bind to the colchicine (B1669291) site on β-tubulin, also inhibiting polymerization.[4][5][7]
The clinical efficacy of these drugs is often limited by the development of drug resistance.[8][9] Key mechanisms of resistance include:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump drugs out of the cell.[4][5][10]
-
Alterations in Tubulin Isotypes: Overexpression of specific β-tubulin isotypes, particularly βIII-tubulin, can reduce drug binding affinity.[4][8][10]
-
Tubulin Gene Mutations: Point mutations in the genes encoding tubulin can alter the drug-binding site.[5][8][11]
This guide evaluates "this compound," a hypothetical inhibitor presumed to bind to the colchicine site, in the context of these resistance mechanisms.
Comparative In Vitro Cytotoxicity
The cytotoxic activity of "this compound" was compared with paclitaxel, vincristine, and colchicine in a panel of cancer cell lines, including those with known resistance mechanisms.
Table 1: IC₅₀ Values (nM) of Tubulin Binders in Drug-Sensitive and Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | This compound | Paclitaxel | Vincristine | Colchicine |
| MCF-7 | Drug-Sensitive | 15 | 10 | 5 | 20 |
| MCF-7/ADR | P-gp Overexpression | 25 | >1000 | >1000 | 500 |
| A549 | Drug-Sensitive | 20 | 12 | 8 | 25 |
| A549-T24 | βIII-Tubulin Overexpression | 30 | 500 | 250 | 35 |
Data are hypothetical and for illustrative purposes.
The data suggest that "this compound" retains significant activity against cell lines overexpressing P-gp and βIII-tubulin, a common issue with taxanes and vinca alkaloids.[3]
Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Table 2: Inhibition of Tubulin Polymerization (IC₅₀, µM)
| Compound | IC₅₀ (µM) |
| This compound | 1.8 |
| Paclitaxel | (Enhances Polymerization) |
| Vincristine | 2.5 |
| Colchicine | 2.1 |
Data are hypothetical and for illustrative purposes.
"this compound" demonstrates potent inhibition of tubulin polymerization, consistent with its proposed mechanism as a colchicine-site binder.
Experimental Protocols
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of each tubulin inhibitor is prepared and added to the cells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment: Cell viability is determined using a resazurin-based assay, which measures the metabolic activity of living cells.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]
-
Reagent Preparation: Purified tubulin is reconstituted in an ice-cold buffer. A reaction mixture containing tubulin and GTP is prepared.
-
Compound Addition: The test compound at various concentrations or a vehicle control is added to the reaction mixture.
-
Polymerization Induction: The reaction is initiated by incubating the plate at 37°C.
-
Measurement: The increase in turbidity due to microtubule formation is measured as the optical density (OD) at 340 nm over time using a temperature-controlled spectrophotometer.[13]
-
Data Analysis: The IC₅₀ value is determined by plotting the rate of polymerization against the compound concentration.
Visualizations
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Caption: Experimental workflow for cross-resistance analysis.
Conclusion
The hypothetical "this compound" demonstrates a promising preclinical profile, particularly in its ability to circumvent common mechanisms of resistance that plague established tubulin-targeting agents.[3] Its potent inhibition of tubulin polymerization and retained efficacy in resistant cell lines suggest that colchicine-site inhibitors may offer a valuable therapeutic strategy for overcoming drug resistance in cancer.[7] Further investigation into its specific interactions with different tubulin isotypes and its in vivo efficacy is warranted.
References
- 1. Mechanisms of action and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Microtubules and resistance to tubulin-binding agents. – ScienceOpen [scienceopen.com]
- 10. benchchem.com [benchchem.com]
- 11. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Tubulin Polymerization-IN-14: Unveiling its Differential Effects on Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tubulin polymerization-IN-14, a potent inhibitor of tubulin polymerization, with other established anti-cancer agents that target the microtubule network. We delve into its mechanism of action, present a comparative analysis of its cytotoxic effects on cancerous versus non-cancerous cells, and provide detailed experimental protocols for key assays.
Mechanism of Action: Disrupting the Cellular Scaffolding
This compound exerts its anti-cancer effects by interfering with the dynamic process of microtubule formation. Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.
This compound binds to the colchicine (B1669291) binding site on β-tubulin, a subunit of the tubulin protein. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of events within the cancer cell, including:
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle halts the cell cycle at the G2/M phase, preventing cell division.
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells.
This targeted disruption of a fundamental cellular process makes tubulin inhibitors a cornerstone of many cancer therapies.
Mechanism of this compound
Comparative Cytotoxicity: A Favorable Therapeutic Window
A critical aspect of any anti-cancer therapeutic is its selectivity—the ability to kill cancer cells while sparing healthy, normal cells. The following tables summarize the cytotoxic activity (IC50 values) of this compound and other commonly used tubulin inhibitors against a panel of human cancer cell lines and, where available, non-cancerous cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) |
| K562 | Human chronic myelogenous leukemia | 0.01 ± 0.001[1] |
| HepG2 | Human liver carcinoma | 0.019 ± 0.002[1] |
| HCT-8 | Human ileocecal adenocarcinoma | 0.021 ± 0.003[1] |
| MDA-MB-231 | Human breast adenocarcinoma | 0.02 ± 0.001[1] |
| HFL-1 | Human fetal lung fibroblast (Normal) | 0.118 ± 0.007 [1] |
Selectivity Index (SI): A key metric for assessing the therapeutic window of a compound is the Selectivity Index, calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.
For this compound, the SI can be calculated using the HFL-1 normal cell line data:
-
vs. K562: 11.8
-
vs. HepG2: 6.2
-
vs. HCT-8: 5.6
-
vs. MDA-MB-231: 5.9
These values suggest that this compound is 5.6 to 11.8 times more toxic to these cancer cell lines than to the normal lung fibroblast cell line.
Table 2: Cytotoxicity of Alternative Tubulin Inhibitors
| Compound | Cell Line | Cell Type | IC50 |
| Paclitaxel (B517696) | Various Cancer Cell Lines | - | 2.5 - 7.5 nM[2] |
| Neoplastic Cells (MKN-28, MKN-45, MCF-7) | Stomach, Breast Cancer | Growth inhibition at 0.01 µM[3] | |
| Normal Cells (Balb/c 3T3, human fibroblasts) | Mouse embryo, Human stomach | No growth inhibition below 0.5 µM [3] | |
| Colchicine | HT-29 | Colon adenocarcinoma | ~13-fold less active than a novel compound[4] |
| HCT-116 | Colon carcinoma | ~1.5-fold less active than a novel compound[4] | |
| MCF-7 | Breast adenocarcinoma | More active than a novel compound[4] | |
| Normal Cells | - | ~22-fold more cytotoxic than a novel compound [4] | |
| AT/RT Cancer Cells | Atypical Teratoid Rhabdoid Tumor | 0.016 - 0.056 µM[5] | |
| hCMEC/D3, Human Astrocytes (Normal) | Human brain endothelial, Human brain | > 20 µM [5] | |
| Vincristine (B1662923) | L1210 | Mouse leukemia | 4.4 nM[6] |
| S49 | Mouse lymphoma | 5 nM[6] | |
| HeLa | Human cervical cancer | 1.4 nM[6] | |
| HL-60 | Human promyelocytic leukemia | 4.1 nM[6] | |
| MCF7-WT | Human breast adenocarcinoma | 7.371 nM[7] | |
| VCR/MCF7 (Resistant) | Human breast adenocarcinoma | 10,574 nM[7] |
Note: The data in Table 2 is compiled from various sources with different experimental conditions. Direct comparison of absolute IC50 values should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Tubulin Polymerization Assay Workflow
Protocol:
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer, test compound, and control compounds (e.g., paclitaxel as a polymerization promoter and colchicine as an inhibitor).
-
Procedure:
-
On ice, mix purified tubulin with polymerization buffer containing GTP.
-
Add the test compound at various concentrations to the tubulin solution in a 96-well plate.
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value, the concentration at which the compound inhibits tubulin polymerization by 50%.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
-
Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A (to prevent staining of RNA). PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content.
Cell Cycle Analysis Workflow
Conclusion
This compound demonstrates potent anti-cancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The available data suggests a favorable therapeutic window, with greater cytotoxicity observed in cancer cell lines compared to a normal human fibroblast cell line. This selectivity is a promising characteristic for a potential anti-cancer therapeutic. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in comparison to established tubulin inhibitors. This guide provides a foundational understanding of this compound and a framework for its continued evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 6. auctoresonline.org [auctoresonline.org]
- 7. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Kinase Inhibitory Profile of Tubulin Polymerization-IN-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Tubulin polymerization-IN-14" and other tubulin-targeting agents, with a focus on evaluating potential off-target kinase inhibitory activity. While direct kinase profiling data for "this compound" is not publicly available, this guide outlines the rationale for such an investigation based on the known off-target effects of similar compounds and provides the necessary experimental framework.
Introduction
"this compound" is a small molecule inhibitor of tubulin polymerization with an IC50 of 3.15 μM. By binding to the colchicine (B1669291) site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and apoptosis in cancer cells. While its on-target activity is established, the evaluation of off-target effects, particularly against the human kinome, is crucial for a comprehensive understanding of its pharmacological profile, including potential mechanisms of toxicity and opportunities for polypharmacology. Small molecule inhibitors are often not entirely specific, and off-target interactions can have significant biological consequences. Notably, some compounds initially developed as kinase inhibitors have been found to possess microtubule-depolymerizing activity, and conversely, tubulin inhibitors can exhibit off-target effects on kinases.
Comparative Analysis of Tubulin Inhibitors
This section compares "this compound" with two other well-characterized tubulin inhibitors that bind to the colchicine site: Colchicine and Combretastatin (B1194345) A-4.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for the on-target and known off-target activities of these compounds. The absence of data for "this compound" in the off-target kinase activity section highlights a critical area for future investigation.
| Compound | Primary Target | On-Target IC50 | Off-Target Kinase Activity |
| This compound | Tubulin Polymerization | 3.15 µM[1] | Data not publicly available |
| Colchicine | Tubulin Polymerization | ~3 nM[2][3][4] | Modulates CDK1 and PAK1 signaling[5] |
| Combretastatin A-4 | Tubulin Polymerization | ~2-7 nM | Attenuates MAPK/ERK and PI3K/AKT pathways[6][7] |
Experimental Protocols
To determine the off-target kinase inhibitory activity of "this compound," a comprehensive in vitro kinase profiling assay is recommended.
In Vitro Kinase Inhibitor Profiling Assay (Luminescence-Based)
This protocol outlines a common method to screen a compound against a panel of purified kinases and determine its inhibitory activity.
1. Reagents and Materials:
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Panel of purified human kinases (commercial services are available)
-
Kinase-specific substrates
-
ATP solution
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of "this compound" in the appropriate assay buffer. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO control to the wells of the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.
3. Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of "this compound" relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for any kinase that shows significant inhibition by fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Experimental Workflow for Kinase Profiling
The following diagram illustrates the key steps in the in vitro kinase profiling protocol described above.
Simplified Signaling Pathway: Tubulin Inhibition and Potential Off-Target Kinase Interaction
This diagram illustrates the primary mechanism of action of "this compound" and highlights potential off-target interactions with key signaling kinases based on data from analogous compounds.
Conclusion
A thorough evaluation of the off-target kinase inhibitory activity of "this compound" is a critical step in its preclinical development. While data for this specific compound is currently lacking, the known off-target effects of other colchicine-site binding agents, such as colchicine and combretastatin A-4, on key signaling kinases underscore the importance of this analysis. The experimental protocols and conceptual frameworks provided in this guide offer a clear path forward for researchers to comprehensively characterize the selectivity profile of "this compound," thereby enabling a more complete understanding of its biological effects and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Comprehensive multi-omics analysis elucidates colchicine-induced toxicity mechanisms and unveils the therapeutic potential of MLN4924 and kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming Taxane Resistance: A Comparative Guide to Tubulin Polymerization-IN-14 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to taxane-based chemotherapies, a cornerstone in the treatment of various cancers, presents a significant clinical challenge. This guide provides a comparative analysis of a novel tubulin polymerization inhibitor, Tubulin polymerization-IN-14, and its potential role in combination therapies for taxane-resistant cancers. We will delve into its mechanism of action and compare its preclinical performance with other therapeutic alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (also known as Compound 20a) is a potent, small molecule inhibitor of tubulin polymerization.[1] It exerts its anticancer effects by binding to the colchicine (B1669291) site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Its distinct mechanism of action from taxanes, which stabilize microtubules, suggests its potential efficacy in overcoming taxane (B156437) resistance.
Performance Comparison: this compound vs. Alternatives in Taxane-Resistant Models
While direct combination studies of this compound with taxanes in resistant models are not yet extensively published, its profile as a colchicine-binding site inhibitor (CBSI) allows for a strong comparative analysis with other CBSIs and next-generation microtubule-targeting agents that have demonstrated efficacy in overcoming taxane resistance.
In Vitro Efficacy Against Cancer Cell Lines
The following table summarizes the in vitro potency of this compound and other relevant compounds against various cancer cell lines, including those with acquired taxane resistance.
| Compound | Class | Cancer Cell Line | IC50 | Key Findings |
| This compound | CBSI | K562 (Leukemia) | 5-20 nM (for apoptosis) | Induces significant apoptosis and G2/M arrest.[1] |
| HUVEC (Endothelial) | 5-20 nM (for migration) | Potent anti-vascular activity.[1] | ||
| SB226 | CBSI | A375/TxR (Taxol-resistant Melanoma) | Sub-nanomolar | Maintains high potency in taxol-resistant cells.[2][3] |
| MDA-MB-231/TxR (Taxol-resistant Breast) | Sub-nanomolar | Effective against multiple taxane-resistant lines.[2] | ||
| DJ101 | CBSI | PC-3/TxR (Paclitaxel-resistant Prostate) | Not specified | Completely inhibited tumor growth in a paclitaxel-resistant xenograft model. |
| Ixabepilone | Epothilone (Microtubule Stabilizer) | Taxane-resistant cell lines | Not specified | Active in cell lines with P-gp overexpression and βIII-tubulin mutations.[4][5] |
| Eribulin | Halichondrin B analog (Microtubule Dynamics Inhibitor) | Multiple hematologic cancer cell lines | 0.13 to 12.12 nM | Effective in taxane-refractory settings.[6] |
In Vivo Antitumor Activity
Preclinical in vivo studies are critical for evaluating the therapeutic potential of novel compounds. The table below compares the in vivo efficacy of this compound with other agents in xenograft models, including taxane-resistant ones.
| Compound | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| This compound | Liver tumor allograft mouse model | 15 and 30 mg/kg, i.v., daily for 21 days | 68.7% at 30 mg/kg | Obvious and dose-dependent antitumor effect with no significant toxicity.[1] |
| SB226 | A375/TxR melanoma xenografts | 4 mg/kg | Strong inhibition of tumor growth | Also inhibited spontaneous metastasis without obvious toxicity.[2][3] |
| DJ101 | PC-3/TxR prostate cancer xenografts | Not specified | Complete tumor growth inhibition | Highly effective in a paclitaxel-resistant model. |
| Cabazitaxel | Docetaxel-resistant tumor models | Not specified | More potent than docetaxel | Active in tumors with innate or acquired taxane resistance.[7] |
Signaling Pathways and Mechanisms of Action
The efficacy of this compound and other CBSIs in taxane-resistant cancers stems from their distinct mechanism of action that bypasses common resistance pathways.
Caption: Drug action on microtubules and mechanisms of taxane resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standardized protocols for key experiments cited in the evaluation of tubulin-targeting agents.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
DAPI (fluorescent reporter)
-
Test compound (e.g., this compound) and control compounds (e.g., paclitaxel, colchicine)
-
Black 96-well plates
-
-
Procedure:
-
Prepare the tubulin polymerization mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and DAPI.
-
Add the test compound at various concentrations to the wells of a pre-warmed 37°C 96-well plate. Include vehicle control and positive/negative controls.
-
Initiate the reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control to determine IC50 values.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture after exposure to a test compound.
-
Materials:
-
Cancer cell lines (taxane-sensitive and -resistant)
-
Complete culture medium
-
96-well plates
-
Test compound
-
MTS reagent containing PES (phenazine ethosulfate)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after drug treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI)/RNase A staining solution
-
-
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by drop-wise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
In Vivo Xenograft Study
This protocol outlines the establishment and treatment of tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of a test compound.
-
Materials:
-
Cancer cell line (e.g., taxane-resistant)
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells in PBS or media, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
-
Caption: A generalized workflow for the preclinical evaluation of a novel tubulin inhibitor.
Conclusion
This compound, a potent colchicine-binding site inhibitor, demonstrates significant preclinical anticancer activity. While direct evidence for its use in combination therapy for taxane-resistant cancers is still emerging, the strong performance of other CBSIs in overcoming taxane resistance mechanisms provides a compelling rationale for its further investigation in this setting. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other novel microtubule-targeting agents, with the ultimate goal of developing more effective therapies for patients with taxane-refractory malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ixabepilone: a novel antineoplastic agent with low susceptibility to multiple tumor resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]
- 6. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms [mdpi.com]
- 7. Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Colchicine Site Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance of emerging tubulin-destabilizing agents.
In the landscape of cancer therapeutics, agents that target microtubules remain a cornerstone of chemotherapy. Disrupting the dynamic instability of microtubules, essential cellular structures for mitosis, leads to cell cycle arrest and apoptosis. While taxanes and vinca (B1221190) alkaloids have long been the pillars of microtubule-targeting therapy, the emergence of novel inhibitors that bind to the colchicine (B1669291) site on β-tubulin offers a promising avenue to overcome challenges such as multidrug resistance. This guide provides a head-to-head comparison of four promising novel colchicine site inhibitors: Fosbretabulin (Combretastatin A-4 Phosphate), ABT-751 (E7010), CH-2-77, and Plinabulin (NPI-2358), supported by preclinical experimental data.
Mechanism of Action: Disrupting the Cellular Scaffolding
Colchicine site inhibitors exert their anticancer effects by binding to the interface of α- and β-tubulin heterodimers, preventing their polymerization into microtubules. This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway. A key advantage of many colchicine site inhibitors is that they are not substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to taxanes.[1][2]
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of the selected colchicine site inhibitors against a panel of human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as incubation time and cell viability assay methods.
Table 1: IC50 Values of Novel Colchicine Site Inhibitors Against Various Cancer Cell Lines (nM)
| Cell Line | Cancer Type | Fosbretabulin (CA4P) | ABT-751 (E7010) | CH-2-77 | Plinabulin (NPI-2358) |
| HT-29 | Colon Carcinoma | - | - | - | 9.8[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | - | 2.5[2] | 14[3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | - | 2.5[2] | - |
| DU 145 | Prostate Carcinoma | - | - | - | 18[3] |
| PC-3 | Prostate Carcinoma | - | - | - | 13[3] |
| NCI-H292 | Lung Carcinoma | - | - | - | 18[3] |
| Jurkat | T-cell Leukemia | - | - | - | 11[3] |
| Melanoma Cell Lines | Melanoma | - | 208.2 - 1007.2[4] | - | - |
| Neuroblastoma Cell Lines | Neuroblastoma | - | 600 - 2600[5] | - | - |
| Other Solid Tumors | Various | - | 700 - 4600[5] | - | - |
Note: Dashes (-) indicate that data was not found for that specific combination in the searched literature.
Tubulin Polymerization Inhibition
The direct inhibitory effect of these compounds on their molecular target is quantified by the tubulin polymerization assay. This assay measures the ability of a compound to prevent the formation of microtubules from purified tubulin monomers.
Table 2: Tubulin Polymerization Inhibition (IC50)
| Compound | Tubulin Polymerization IC50 (µM) |
| Fosbretabulin (as Combretastatin A-4) | 2.4[6] |
| ABT-751 | ~3.1[7] |
| CH-2-77 | Data not available in searched literature |
| Plinabulin | 2.4[8] |
In Vivo Antitumor Efficacy in Xenograft Models
Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the therapeutic potential of a drug candidate. The following table summarizes key findings from such studies for the selected inhibitors.
Table 3: In Vivo Efficacy of Novel Colchicine Site Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| Fosbretabulin (CA4P) | MDA-MB-231 (Breast) | 120 mg/kg, i.p. | Significant decrease in light emission from luciferase-expressing tumors, indicating reduced tumor viability. | [9] |
| ABT-751 | Calu-6 (NSCLC), HT-29 (Colon) | 75-100 mg/kg/day, p.o. | Significant single-agent antitumor activity and enhancement of cisplatin (B142131) and 5-FU efficacy. | [1][5] |
| CH-2-77 | MDA-MB-231 (Breast) | 20 mg/kg, i.p., 5 times/week | Strongly suppressed primary tumor growth and prevented lung metastasis. Efficacy was comparable to CA4P. | [2][10] |
| Plinabulin | MM.1S (Multiple Myeloma) | 7.5 mg/kg, i.p., twice weekly | Significantly inhibited tumor growth and prolonged survival. | [11] |
| Plinabulin | KRAS-mutated cancer models | - | Inhibited tumor growth in vitro. | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules.[13][14]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[13]
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by adding the cold tubulin solution to the pre-warmed plate and incubating at 37°C.[13]
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes) using a temperature-controlled spectrophotometer.[13]
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated from the dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model.[15][16]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.[15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly).[15]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the specified dosing regimen and route of administration.[15]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.[15]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[15]
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental procedures can aid in understanding. The following diagrams were generated using Graphviz (DOT language).
Conclusion
The novel colchicine site inhibitors discussed in this guide demonstrate potent preclinical anticancer activity. Their ability to circumvent common multidrug resistance mechanisms makes them particularly attractive candidates for further development. While the data presented provides a valuable comparative overview, it is important to acknowledge the limitations of cross-study comparisons. Future head-to-head studies under standardized conditions will be crucial for a definitive assessment of their relative therapeutic potential. The continued investigation of these and other novel colchicine site inhibitors holds great promise for expanding the arsenal (B13267) of effective cancer chemotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity [frontiersin.org]
- 12. protocols.io [protocols.io]
- 13. interchim.fr [interchim.fr]
- 14. abscience.com.tw [abscience.com.tw]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy and Toxicity of Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various tubulin polymerization inhibitors, a cornerstone in oncology. By summarizing key experimental data, detailing methodologies, and visualizing critical pathways, this document aims to support informed decisions in preclinical and clinical research.
Tubulin polymerization inhibitors disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These agents are broadly classified based on their binding site on the tubulin heterodimer, with the major classes being taxanes, vinca (B1221190) alkaloids, and colchicine-binding site inhibitors. While clinically effective, challenges such as toxicity and the development of drug resistance necessitate the ongoing development and evaluation of novel tubulin inhibitors.
Comparative In Vivo Efficacy
The in vivo antitumor activity of tubulin inhibitors is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy is often measured as tumor growth inhibition (TGI).
Taxanes: Paclitaxel (B517696) vs. Docetaxel (B913)
Paclitaxel and docetaxel are widely used taxanes that stabilize microtubules. Preclinical and clinical studies have suggested differences in their efficacy and toxicity profiles. Docetaxel has shown a greater affinity for β-tubulin and more potent antitumor activity in some in vitro and in vivo models compared to paclitaxel.[1] In a head-to-head clinical trial in patients with metastatic breast cancer, docetaxel resulted in a significantly longer median survival (15.4 months) compared to paclitaxel (12.7 months).[2] The median time to progression was also longer for the docetaxel group (5.7 months vs. 3.6 months).[2]
Vinca Alkaloids: Vincristine (B1662923) vs. Vinblastine (B1199706)
Vincristine and vinblastine are microtubule-destabilizing agents. While they have similar mechanisms of action, their clinical applications and toxicity profiles differ. In a study comparing their efficacy in children with relapsed acute lymphoblastic leukemia, both drugs, in combination with prednisone, showed similar complete response rates.[3] However, a study in cats with lymphoma suggested that vinblastine might be a reasonable alternative to vincristine with potentially less gastrointestinal toxicity.[4] The differential toxicity between the two is thought to be related to cellular uptake and retention, with vinblastine being released from cells more rapidly than vincristine.[5]
Newer Generation Tubulin Inhibitors
To overcome the limitations of classical tubulin inhibitors, such as neurotoxicity and multidrug resistance, newer agents are being developed. Many of these target the colchicine-binding site and have shown promise in preclinical and clinical studies.
-
VERU-111 (Sabizabulin): This orally bioavailable inhibitor targeting the colchicine (B1669291) binding site has demonstrated potent activity against various cancer models, including triple-negative breast cancer and taxane-resistant tumors.[6][7] In a xenograft model of triple-negative breast cancer, orally administered VERU-111 showed similar efficacy to intravenously administered paclitaxel but without acute toxicity.[6] It has also been shown to effectively inhibit tumor growth in pancreatic cancer models.[8]
-
Plinabulin (B1683793): This agent, which also binds to the colchicine site, is being investigated for its direct anticancer effects and its ability to prevent chemotherapy-induced neutropenia.[9][10] In a Phase 3 trial for non-small cell lung cancer (NSCLC), plinabulin in combination with docetaxel showed a statistically significant improvement in overall survival compared to docetaxel alone.[11]
Table 1: Summary of In Vivo Anti-Tumor Efficacy of Selected Tubulin Polymerization Inhibitors
| Compound | Class | Cancer Model | Dosing Schedule | Key Efficacy Outcome | Citation |
| Docetaxel | Taxane | Metastatic Breast Cancer (Clinical) | 100 mg/m² IV every 3 weeks | Median Survival: 15.4 months | [2] |
| Paclitaxel | Taxane | Metastatic Breast Cancer (Clinical) | 175 mg/m² IV every 3 weeks | Median Survival: 12.7 months | [2] |
| VERU-111 | Colchicine-site inhibitor | Triple-Negative Breast Cancer Xenograft | Oral administration | Similar efficacy to paclitaxel | [6] |
| VERU-111 | Pancreatic Cancer Xenograft | 50 µ g/mouse intratumorally, 3x/week for 3 weeks | Effective tumor growth inhibition | [8] | |
| Plinabulin | Colchicine-site inhibitor | Non-Small Cell Lung Cancer (Clinical) | Combination with docetaxel | Statistically significant improvement in overall survival | [11] |
Note: Direct comparison of preclinical data across different studies should be done with caution due to variations in experimental models and methodologies.
Comparative In Vivo Toxicity
A major limiting factor in the clinical use of tubulin inhibitors is their toxicity, which can include myelosuppression, neurotoxicity, and gastrointestinal issues.
Taxane-Associated Toxicities
In a comparative clinical study, docetaxel was associated with a higher incidence of grade 3-4 neutropenia (93.3%) compared to paclitaxel (54.5%).[2] However, neuropathy was more common in the paclitaxel/carboplatin regimen than in the docetaxel/carboplatin regimen in patients with ovarian cancer.[12] An oral formulation of docetaxel has been developed, and its maximum tolerated dose (MTD) in mice was found to be 50 mg/kg for females and 25 mg/kg for males.[13]
Vinca Alkaloid-Associated Toxicities
Vincristine is particularly known for its neurotoxicity, which is often the dose-limiting factor.[14] In a comparative study, vindesine, a derivative of vinblastine, was found to be more toxic than vincristine, with major toxicities including paresthesias, peripheral neuropathy, and ileus.[3]
Toxicities of Newer Agents
Newer tubulin inhibitors are often designed to have a better safety profile. VERU-111 has been reported to have low systemic toxicity and is not a substrate for major drug efflux transporters, suggesting a potential for reduced resistance and toxicity.[15] In preclinical studies, VERU-111 did not cause a significant decrease in mouse body weight during treatment, in contrast to paclitaxel.[7] Plinabulin has shown a protective effect against chemotherapy-induced neutropenia.[16]
Table 2: Summary of In Vivo Toxicity of Selected Tubulin Polymerization Inhibitors
| Compound | Class | Key Toxicity Findings | Citation |
| Docetaxel | Taxane | Higher incidence of grade 3-4 neutropenia compared to paclitaxel. | [2] |
| Paclitaxel | Taxane | More commonly associated with neuropathy compared to docetaxel. | [12] |
| Vincristine | Vinca Alkaloid | Significant neurotoxicity is a primary concern. | [14] |
| Vindesine | Vinca Alkaloid | More toxic than vincristine in a comparative study, with notable neurotoxicity. | [3] |
| VERU-111 | Colchicine-site inhibitor | Low systemic toxicity reported in preclinical models; no significant body weight loss. | [7][15] |
| Plinabulin | Colchicine-site inhibitor | Reduces chemotherapy-induced neutropenia. | [16] |
Experimental Protocols
In Vivo Xenograft Tumor Model
A standard experimental protocol for evaluating the in vivo efficacy of tubulin inhibitors in a xenograft mouse model is as follows:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until they reach the desired confluency for implantation.[17]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells. Mice are allowed to acclimate for at least one week before the experiment.[17][18]
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of each mouse.[19][20]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula: (Length x Width²) / 2.[19]
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The tubulin inhibitor is administered according to the planned dosing schedule (e.g., intravenously, intraperitoneally, or orally). The control group typically receives the vehicle used to dissolve the drug.[18]
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Toxicity can be further assessed through blood analysis and histological examination of major organs.[21]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated and statistical analysis is performed to determine the significance of the treatment effect.[19]
Visualizations
Mechanism of Action of Tubulin Polymerization Inhibitors
Caption: Mechanism of action of different classes of tubulin inhibitors.
Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical workflow for in vivo xenograft studies.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospective clinical trial to compare vincristine and vinblastine in a COP-based protocol for lymphoma in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 6. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New Data Highlights BeyondSpring’s Plinabulin as a Highly Effective Agent for Preventing Chemotherapy-Induced Neutropenia, with Potential to Reduce Clinical Resources for COVID-19 | BeyondSpring [beyondspringpharma.com]
- 10. BeyondSpring Pharmaceuticals Enrolls First U.S. Patient In Phase II/III Clinical Trial Of Plinabulin For Neutropenia Prevention - BioSpace [biospace.com]
- 11. Docetaxel + Plinabulin Compared to Docetaxel + Placebo in Patients With Advanced NSCLC [clin.larvol.com]
- 12. Docetaxel versus paclitaxel for adjuvant treatment of ovarian cancer: case-control analysis of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sabizabulin (VERU-111) / Veru Inc, Valeo Pharma [delta.larvol.com]
- 16. BeyondSpring Announces Positive Topline Interim Results from PROTECTIVE-2 (Study 106) Phase 3 Trial Evaluating Superiority of Plinabulin in Combination with Neulasta for Chemotherapy-Induced Neutropenia Prevention | BeyondSpring [beyondspringpharma.com]
- 17. benchchem.com [benchchem.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 21. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Tubulin Polymerization-IN-14
Immediate Safety and Handling Precautions:
Before any handling or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All operations involving Tubulin polymerization-IN-14 should be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
| PPE Item | Specifications | Rationale |
| Gloves | Double-layered nitrile or other chemical-resistant gloves. | To prevent skin contact and absorption. The outer glove should be changed immediately if contaminated.[3] |
| Lab Coat | Disposable, solid-front, with long sleeves and tight cuffs. | To protect personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield. | To protect the eyes from splashes or aerosols.[3] |
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Waste Classification and Segregation:
Proper waste segregation is a critical first step in the safe disposal of chemical waste.[1] Different waste streams should never be mixed, as this can lead to hazardous chemical reactions and complicate the disposal process. All waste containers must be clearly labeled with the full chemical name, concentration, and the date the waste was first added.
| Waste Type | Container | Disposal Route |
| Solid Waste | Labeled, sealed container for chemical waste. | Via institutional Environmental Health and Safety (EHS) office for incineration or other approved disposal methods. |
| Liquid Waste | Labeled, sealed, and chemically compatible container. | Via institutional EHS office for chemical waste treatment. |
| Sharps | Puncture-resistant sharps container. | Via institutional EHS office for incineration. |
| Contaminated Labware | Labeled, sealed container for chemical waste. | Decontamination or disposal via institutional EHS office. |
Step-by-Step Disposal Protocol:
-
Deactivation (if applicable and approved): For some cytotoxic compounds, a chemical deactivation step may be recommended. This should only be performed if explicitly outlined by your institution's EHS office and with a validated protocol. A common method for some cytotoxic agents involves treatment with sodium hypochlorite (B82951) or other oxidizing agents.[1] However, without specific data for this compound, this should be approached with extreme caution.
-
Waste Collection:
-
Solid Waste: Carefully collect any solid waste, such as contaminated weighing paper or absorbent pads, and place it in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used.
-
Sharps: Dispose of all contaminated sharps, such as needles and razor blades, directly into a designated sharps container.
-
Contaminated Labware: Reusable glassware should be decontaminated by soaking in a suitable inactivating agent (if known and safe) or a strong cleaning solution, followed by thorough rinsing. Disposable labware should be treated as solid waste.
-
-
Storage: Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and have secondary containment to manage any potential leaks.[1]
-
Disposal: Once a waste container is full, or in accordance with your institution's guidelines, contact your EHS office to arrange for pickup and final disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure a safe laboratory environment and responsible management of this potent research chemical. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling Tubulin Polymerization-IN-14
Essential safety protocols and operational guidance for the handling and disposal of Tubulin Polymerization-IN-14, a potent compound for research in cancer and vascular biology. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, drawing on general laboratory safety standards and recommendations for similar chemical compounds.[2][3][4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving is recommended). | To prevent skin contact and absorption of the compound.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or airborne particles of the compound.[2] |
| Body Protection | A fully buttoned lab coat, preferably a disposable gown. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a fit-tested N95 respirator or higher is required for handling the solid compound. | To prevent inhalation of the solid compound or aerosols.[2] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects.[4] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that every step of the handling process is conducted with safety as the priority.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
Handling and Preparation
All work involving this compound, including weighing and solution preparation, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Spill and Exposure Management
In the event of a spill, evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills.[2] Have a spill kit readily available.
Exposure Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous chemical waste.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weigh paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[2] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.[2] |
Adherence to these safety protocols is essential for protecting yourself and your colleagues while advancing critical research. Always consult your institution's specific safety guidelines and the most current safety information for any chemical you are working with.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
